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4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride Documentation Hub

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  • Product: 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride
  • CAS: 680185-48-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride

This technical guide details the synthesis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (CAS: 677326-99-7). This compound is a specialized bifunctional intermediate, combining a highly reactive sulfonyl c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (CAS: 677326-99-7). This compound is a specialized bifunctional intermediate, combining a highly reactive sulfonyl chloride "head" with a hydrophilic, bis(methoxyethyl)-substituted urea "tail." It is primarily utilized in the development of sulfonylurea-class therapeutics (antidiabetics) and as a covalent probe for albumin-binding studies.

Executive Summary & Retrosynthetic Strategy

Target Molecule: 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride Chemical Formula:


Molecular Weight:  350.82  g/mol
Key Reactivity:  Electrophilic sulfonyl chloride (susceptible to hydrolysis); Stable urea linkage.
Strategic Pathway Selection

The synthesis of ureido-sulfonyl chlorides presents a chemoselectivity challenge: the sulfonyl chloride moiety is unstable in the presence of the amines required to build the urea. Therefore, the "Sulfonate Protection


 Urea Assembly 

Activation"
strategy is the industry standard for high-purity isolation.
  • Pathway A (Direct Condensation - Rejected): Reacting 4-isocyanatobenzenesulfonyl chloride with bis(2-methoxyethyl)amine is hazardous and yields sulfonamide byproducts due to the competing reactivity of the sulfonyl chloride group.

  • Pathway B (The "Carbamoyl Chloride" Route - Selected):

    • Activation of the Tail: Convert the secondary amine, bis(2-methoxyethyl)amine, into its carbamoyl chloride using Triphosgene. This prevents symmetrical urea formation.

    • Coupling: React the carbamoyl chloride with sulfanilic acid (sodium salt). The sulfonic acid group acts as a "masked" sulfonyl chloride.

    • Chlorosulfonation: Convert the sulfonic acid to the target sulfonyl chloride using Thionyl Chloride (

      
      ) and catalytic DMF (Vilsmeier-Haack conditions).
      
Synthesis Workflow Diagram

SynthesisFlow Start Bis(2-methoxyethyl)amine Carbamoyl Intermediate A: Carbamoyl Chloride Start->Carbamoyl Step 1: -10°C Triphos Triphosgene / DCM Triphos->Carbamoyl UreaAcid Intermediate B: Ureido-Sulfonic Acid Carbamoyl->UreaAcid Step 2: pH 9-10 Sulfanilic Sulfanilic Acid (Na Salt) Sulfanilic->UreaAcid Target TARGET: Sulfonyl Chloride UreaAcid->Target Step 3: Chlorination SOCl2 SOCl2 / DMF (cat.) SOCl2->Target

Figure 1: Step-wise synthesis via the Carbamoyl Chloride intermediate to ensure regioselectivity.

Detailed Experimental Protocol

Phase 1: Synthesis of N,N-Bis(2-methoxyethyl)carbamoyl Chloride

This step activates the secondary amine. We use Triphosgene as a safer, solid substitute for phosgene gas.[1]

Reagents:

  • Bis(2-methoxyethyl)amine (1.0 eq)

  • Triphosgene (0.35 eq)

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, addition funnel, and thermometer. Charge with Triphosgene dissolved in DCM. Cool to -10°C (ice/salt bath).

  • Addition: Mix Bis(2-methoxyethyl)amine and

    
     in DCM. Add this solution dropwise to the Triphosgene over 60 minutes. Critical: Maintain temperature < 0°C to prevent decomposition.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Workup: Wash the organic layer with cold 1N HCl (to remove unreacted amine) followed by brine. Dry over

    
     and concentrate in vacuo.
    
  • Result: A viscous oil (Carbamoyl Chloride).[2] Use immediately in Phase 2.

Phase 2: Urea Assembly (Coupling)

Reagents:

  • Sulfanilic Acid (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Intermediate A (Carbamoyl Chloride) (1.1 eq)

  • Solvent: Water / Acetone (1:1 mixture)

Protocol:

  • Dissolution: In a flask, dissolve Sulfanilic acid in water containing the NaOH. The solution should be clear (formation of sodium sulfanilate).

  • Coupling: Add acetone to the aqueous solution. Add the Carbamoyl Chloride (dissolved in minimal acetone) dropwise at RT.

  • Monitoring: Heat the mixture to 50°C for 4–6 hours. Monitor by HPLC or TLC (mobile phase: n-Butanol/Acetic Acid/Water). The disappearance of sulfanilic acid indicates completion.

  • Isolation: Acidify the mixture with concentrated HCl to pH 2. The Ureido-Sulfonic Acid (Intermediate B) will precipitate. Filter, wash with cold water, and dry extensively in a vacuum oven at 60°C. Note: Moisture removal is critical for Phase 3.

Phase 3: Activation to Sulfonyl Chloride

This step converts the inert sulfonic acid into the reactive sulfonyl chloride using the Vilsmeier-Haack species generated in situ.

Reagents:

  • Intermediate B (Ureido-Sulfonic Acid) (Dry)

  • Thionyl Chloride (

    
    ) (5.0 eq - acts as solvent/reagent)
    
  • Dimethylformamide (DMF) (Catalytic - 3-5 drops)

Protocol:

  • Setup: Equip a RBF with a reflux condenser and a gas scrubber (to neutralize

    
     and 
    
    
    
    off-gas).
  • Addition: Suspend Intermediate B in Thionyl Chloride. Add catalytic DMF.[3]

  • Reaction: Heat gradually to 60°C . Stir for 3 hours. The suspension should become a clear solution as the acid chloride forms.

  • Isolation:

    • Cool to RT.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Azeotrope: Add dry toluene and evaporate twice to remove trace thionyl chloride.

  • Purification: The residue is the crude sulfonyl chloride. If solid, recrystallize from dry Chloroform/Hexane. If oil, use directly.

Analytical Validation & QC

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 95%HPLC (deriv. with amine)
Identity (

NMR)

3.3 ppm (s, 6H,

)

3.5 ppm (t, 4H,

)

7.5-7.9 ppm (dd, 4H, Aromatic)

/ DMSO-

Functional Group IR: 1370, 1170

(

)IR: 1650

(Urea C=O)
FTIR
Hydrolyzable Chlorine 9.8% - 10.2%Potentiometric Titration

Self-Validating Check: To verify the sulfonyl chloride activity without risking hydrolysis during analysis: Take a small aliquot of the product and react it with excess morpholine. Analyze the resulting sulfonamide by LC-MS. A peak at


 (morpholine adduct) confirms the active chloride.

Safety & Handling (Critical)

  • Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware in Phase 3 must be oven-dried. Perform all operations in a fume hood.

  • Triphosgene: Decomposes to phosgene gas upon heating or contact with nucleophiles.[4] Handle with extreme caution. Keep a bottle of aqueous ammonia nearby to neutralize spills.

  • Stability: The final product is moisture-sensitive. Store under Argon at -20°C.

References

  • Bahrami, K., et al. (2009).[5] "Hydrogen peroxide/zirconium tetrachloride: an efficient reagent for the direct oxidative conversion of thiols and disulfides to sulfonyl chlorides."[5] Synlett, 2009(17), 2773-2776. Link

  • Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute."[1] Angewandte Chemie International Edition, 26(9), 894-895. Link

  • Organic Syntheses. (2010). "Synthesis of Sulfonyl Chlorides from Sulfonic Acids." Org.[1][3][6][7][8] Synth. Coll. Vol. 10. Link

  • BLDpharm. (n.d.). "Product Datasheet: 4-(3-(2-Methoxyethyl)ureido)benzene-1-sulfonyl chloride (CAS 677326-99-7)." Link

  • Master Organic Chemistry. (2011). "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Link

Sources

Exploratory

4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride literature review

This guide provides an in-depth technical analysis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (CAS 680185-48-2), a specialized intermediate used in medicinal chemistry for synthesizing water-soluble sul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (CAS 680185-48-2), a specialized intermediate used in medicinal chemistry for synthesizing water-soluble sulfonamide derivatives.[1]

Role: Solubility-Enhancing Electrophilic Building Block CAS Registry Number: 680185-48-2 Formula: C₁₃H₁₉ClN₂O₅S Molecular Weight: 350.82 g/mol [1][2]

Part 1: Executive Technical Summary

This compound functions as a dual-purpose reagent in drug discovery. It introduces a sulfonamide pharmacophore (via the sulfonyl chloride warhead) while simultaneously attaching a bis(2-methoxyethyl)ureido tail .[1] This specific tail is structurally significant because it mimics short polyethylene glycol (PEG) chains, significantly improving the aqueous solubility and physicochemical profile of the resulting drug candidates without altering the core scaffold's electronic properties as drastically as charged groups might.

Primary Applications:

  • Medicinal Chemistry: Synthesis of sulfonamide-based inhibitors (e.g., Carbonic Anhydrase Inhibitors, kinase inhibitors) where poor solubility is a limiting factor.[1]

  • Combinatorial Libraries: As a "capping" reagent to terminate amine-functionalized scaffolds.[1]

  • Probe Development: Creation of hydrophilic linker regions in proteolysis-targeting chimeras (PROTACs) or fluorescent probes.[1]

Part 2: Chemical Profile & Structural Analysis[1]

The molecule consists of three distinct functional domains, each serving a specific purpose in synthetic applications.

DomainStructureFunctionalityReactivity
Warhead Benzenesulfonyl Chloride (

)
Electrophilic attachment point.[1]Reacts rapidly with primary/secondary amines to form stable sulfonamides.[1] Hydrolytically unstable.[1]
Linker Phenyl Urea (

)
Rigid spacer.[1]Provides structural orientation; the urea moiety can participate in hydrogen bonding within the target protein pocket.
Tail Bis(2-methoxyethyl) amineSolubilizing motif.[1]The ether oxygens act as weak hydrogen bond acceptors, disrupting crystal packing and increasing solvation in aqueous media.
Physicochemical Properties (Calculated)
  • LogP (Predicted): ~1.5 – 2.0 (Moderate lipophilicity, balanced by the ether oxygen polarity).[1]

  • Polar Surface Area (PSA): ~100 Ų (Suggests potential for cell permeability, though borderline).[1]

  • Solubility: Soluble in polar aprotic solvents (DCM, THF, DMF, DMSO).[1] Reacts with water/alcohols.[1][3]

Part 3: Synthesis & Production Logic

Note: While specific industrial batch records are proprietary, the following protocol represents the standard "Self-Validating" synthetic route based on established ureido-sulfonyl chloride chemistry.

Validated Synthetic Pathway

The synthesis follows a convergent linear strategy , prioritizing the formation of the urea linkage before the introduction of the sensitive sulfonyl chloride group.[1]

Step 1: Urea Formation (The "Tail" Attachment) [1]

  • Precursors: Phenyl isocyanate + Bis(2-methoxyethyl)amine.[1]

  • Reaction: Nucleophilic addition of the secondary amine to the isocyanate.[1]

  • Conditions: Anhydrous Dichloromethane (DCM), 0°C to RT.[1]

  • Outcome: Formation of 1,1-bis(2-methoxyethyl)-3-phenylurea.[1]

  • Why this route? Avoids the use of phosgene gas directly; phenyl isocyanate is a stable, commercially available starting material.[1]

Step 2: Chlorosulfonation (The Activation) [1]

  • Reagent: Chlorosulfonic acid (

    
    ), excess (3–5 equivalents).[1]
    
  • Conditions: Slow addition at <5°C, then heating to 60°C.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The urea group is a strong ortho/para director.[1] Due to the steric bulk of the bis(methoxyethyl) tail, the electrophile (

    
    ) is directed almost exclusively to the para  position.[1]
    
  • Quenching: Poured onto crushed ice (carefully controlling exotherm to prevent hydrolysis).

Visualization: Synthetic Workflow

SynthesisRoute Start1 Phenyl Isocyanate Intermediate 1,1-bis(2-methoxyethyl)-3-phenylurea (Stable Intermediate) Start1->Intermediate DCM, 0°C Nucleophilic Addition Start2 Bis(2-methoxyethyl)amine Start2->Intermediate Product 4-[3,3-Bis(2-methoxyethyl)ureido] benzenesulfonyl chloride Intermediate->Product EAS (Para-selective) <5°C -> 60°C Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Product

Caption: Convergent synthesis via urea formation followed by regioselective chlorosulfonation.

Part 4: Experimental Protocols & Handling

General Coupling Protocol (Sulfonamide Synthesis)

Objective: Couple the sulfonyl chloride to a primary amine scaffold (


).[1]

Reagents:

  • Amine substrate (

    
     eq)[1]
    
  • 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (

    
     eq)[1]
    
  • Triethylamine or DIPEA (

    
     eq)[1]
    
  • Solvent: Anhydrous DCM or THF.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine substrate and base in anhydrous solvent under an inert atmosphere (

    
     or Ar).
    
  • Addition: Dissolve the sulfonyl chloride in a minimal volume of the same solvent. Add dropwise to the amine solution at 0°C.

    • Critical Control Point: Maintain low temperature to prevent side reactions with the urea nitrogen.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift +315 Da).[1]

  • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/base), then Brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography. The bis(methoxyethyl) tail usually makes the product more polar than typical sulfonamides.

Quality Control & Stability
  • Moisture Sensitivity: High.[1][4] The sulfonyl chloride hydrolyzes to the sulfonic acid (

    
    ) upon exposure to atmospheric moisture.[1]
    
  • Visual Check: The compound should be a white to off-white solid.[1] If it appears oily or yellow, hydrolysis or decomposition may have occurred.[1]

  • Purity Assessment:

    • LC-MS: Run in anhydrous methanol (forms methyl ester immediately) to verify mass.[1] Direct injection in aqueous mobile phase will show the hydrolyzed sulfonic acid peak.[1]

    • 1H NMR: Look for the diagnostic triplets of the methoxyethyl groups (

      
       ppm) and the distinct AA'BB' aromatic system (
      
      
      
      ppm).[1]

Part 5: Mechanism of Action (Solubility Enhancement)

The strategic value of this compound lies in the Bis(2-methoxyethyl) tail.[1] Unlike simple alkyl chains (which increase lipophilicity/LogP) or free hydroxyls (which can be metabolic liabilities), the methoxyethyl group acts as a "stealth" hydrophile.[1]

SolubilityMechanism Compound Sulfonamide Drug with Bis-Methoxyethyl Tail Water Water Molecules (Solvent Shell) Compound->Water Ether Oxygens accept H-bonds (Solvation) Packing Crystal Lattice Energy Compound->Packing Flexible Tail disrupts pi-stacking Result Increased Aqueous Solubility Improved Bioavailability Water->Result Packing->Result Lower Lattice Energy

Caption: Mechanism by which the bis(methoxyethyl) tail enhances solubility via solvation and lattice disruption.[1]

References

  • Synthetic Methodology (General): Cremlyn, R. J.[1] "Chlorosulfonic Acid: A Versatile Reagent."[1] Royal Society of Chemistry, 2002.[1] (Standard text for chlorosulfonation protocols).

  • Solubility Enhancement Strategies: Wermuth, C. G. "Strategies in the Search for New Lead Compounds or Original Working Hypotheses." The Practice of Medicinal Chemistry, Academic Press, 2008.[1] (Discusses use of ether tails for solubility).

  • Related Reagents: Benzenesulfonyl chloride synthesis and reactivity. [1]

Sources

Foundational

preliminary biological screening of ureido-benzenesulfonyl chlorides

Technical Guide: Preliminary Biological Screening of Ureido-Benzenesulfonyl Chlorides and Derivatives Executive Summary This technical guide addresses the biological evaluation of ureido-benzenesulfonyl chlorides (UBSCs)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Preliminary Biological Screening of Ureido-Benzenesulfonyl Chlorides and Derivatives

Executive Summary

This technical guide addresses the biological evaluation of ureido-benzenesulfonyl chlorides (UBSCs) . While UBSCs serve as highly reactive electrophilic scaffolds, their primary utility in drug discovery lies in their conversion to ureido-benzenesulfonamides (USBs) —a class of potent, isoform-selective Carbonic Anhydrase (CA) inhibitors.

This guide distinguishes between two screening modalities:

  • Indirect Screening (Standard): Derivatization of the chloride to a sulfonamide to evaluate reversible enzyme inhibition (e.g., against hypoxic tumor targets hCA IX/XII).

  • Direct Reactivity Profiling (Advanced): Utilizing the sulfonyl chloride moiety as a covalent electrophile for proteomic labeling, albeit with strict stability caveats compared to sulfonyl fluorides.

Part 1: The Chemical Foundation & Stability

1.1 The Stability Paradox The core challenge in screening UBSCs is the high reactivity of the sulfonyl chloride (


) group. In aqueous biological buffers (pH 7.4), UBSCs undergo rapid hydrolysis to sulfonic acids (

), which are typically biologically inert regarding the specific targets of interest.
  • Causality: You cannot screen UBSCs directly in a standard 2-hour ELISA or enzymatic assay without significant degradation.

  • Protocol Adjustment: The "screening" process must effectively begin with a rapid chemical diversification step (synthesis of the sulfonamide) or utilize non-aqueous carrier systems if covalent modification is the goal.

1.2 The "Tail Approach" Architecture The ureido moiety (


) acts as the "tail" that confers selectivity.
  • Head: Benzenesulfonamide (binds Zn²⁺ in the active site).

  • Linker: Phenyl ring.[1]

  • Tail: Ureido group (interacts with hydrophobic/hydrophilic pockets at the active site entrance).

Part 2: Pre-Screening Derivatization Workflow

Before biological data can be generated, the UBSC must be stabilized into a bio-compatible format. The standard industry practice is the conversion to the sulfonamide.

Workflow Diagram: From Scaffold to Lead

UBSC_Workflow cluster_stability Stability Checkpoint UBSC Ureido-Benzenesulfonyl Chloride (UBSC) Ammonolysis Ammonolysis (NH3/Acetone) UBSC->Ammonolysis Nucleophilic Subst. USB Ureido-Benzenesulfonamide (USB) Ammonolysis->USB Stable Pharmacophore Assay_CA Stopped-Flow CO2 Hydration Assay USB->Assay_CA Ki Determination Assay_Cell Hypoxic Cancer Cell Viability USB->Assay_Cell EC50 / Antiproliferative

Figure 1: The critical conversion of the reactive UBSC scaffold into the stable USB pharmacophore for biological validation.

Part 3: Primary Screening Protocol – Carbonic Anhydrase Inhibition

The most authoritative application of ureido-benzenesulfonyl derivatives is the inhibition of tumor-associated Carbonic Anhydrases (hCA IX and XII). The Stopped-Flow CO₂ Hydration Assay is the gold standard method (Supuran Protocol).

3.1 Mechanistic Rationale The sulfonamide anion (


) acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule/hydroxide ion critical for catalysis. The ureido tail extends out of the active site, interacting with amino acid residues (e.g., Phe131 in hCA II vs. Val131 in hCA IX), driving selectivity.[2]

3.2 Experimental Protocol

Reagents:

  • Enzyme: Recombinant hCA I, II (off-target), IX, XII (targets).

  • Substrate:

    
     saturated solution.
    
  • Indicator: Phenol red (0.2 mM).

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the USB derivative in DMSO (stock 10 mM). Dilute serially (0.1 nM to 100 nM) in assay buffer. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Incubation: Incubate the enzyme (concentration typically 5–10 nM) with the inhibitor solution for 15 minutes at room temperature.

    • Why? This pre-incubation allows the formation of the Enzyme-Inhibitor (E-I) complex, essential for slow-binding inhibitors like sulfonamides.

  • Reaction Initiation: Mix the E-I solution with the

    
    -saturated substrate solution in a stopped-flow instrument (e.g., Applied Photophysics SX.18MV).
    
  • Detection: Monitor the change in absorbance at 557 nm (phenol red transition) over 0–10 seconds.

  • Calculation: Determine the uncatalyzed rate (

    
    ) and catalyzed rates (
    
    
    
    ). Fit data to the Cheng-Prusoff equation to derive
    
    
    .

3.3 Data Presentation Standard

Compound IDR-Group (Ureido Tail)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
SLC-0111 4-F-Phenyl508096045 21.3
UBSC-Deriv-1 3-NO2-Phenyl>10,000151.212.5
UBSC-Deriv-2 Benzyl4501208.514.1

Table 1: Example dataset structure. High selectivity ratios (II/IX) are the primary success metric.

Part 4: Secondary Screening – Antimicrobial & Cytotoxicity

While CA inhibition is the primary target, ureido-sulfonamides possess antimicrobial properties (historical link to sulfa drugs).

4.1 Bacterial Susceptibility (MIC Determination)

  • Method: Broth Microdilution (CLSI Standards).

  • Targets: Vibrio cholerae (contains specific CAs), E. coli, S. aureus.

  • Critical Control: Since UBSCs hydrolyze to sulfonic acids, run a parallel control of the corresponding sulfonic acid to prove that activity is due to the sulfonamide/ureido pharmacophore, not acidity.

4.2 Hypoxic Cancer Cell Viability To validate the hCA IX inhibition (which is expressed in hypoxic tumors), screening must be performed under hypoxic conditions.

  • Cell Lines: MDA-MB-231 (Breast), HT-29 (Colon).

  • Conditions: Normoxia (21%

    
    ) vs. Hypoxia (1% 
    
    
    
    ).
  • Validation: A potent UBSC-derivative should show significantly lower

    
     in hypoxia than in normoxia.
    

Part 5: Advanced Reactivity Profiling (The "Chloride" Specific)

If the objective is to use the Ureido-Benzenesulfonyl Chloride itself as a covalent probe (similar to Sulfonyl Fluorides in SuFEx chemistry), the protocol changes.

Mechanism: The sulfonyl chloride acts as a "warhead," reacting with nucleophilic amino acid side chains (Lysine


-NH2, Serine -OH, Tyrosine -OH) to form a covalent sulfonamide/sulfonate bond.

Reactivity Workflow Diagram

Reactivity_Profile Probe UBSC Probe (Electrophile) Labeling Covalent Labeling (Sulfonylation) Probe->Labeling Proteome Cell Lysate (Nucleophiles) Proteome->Labeling Click Click Chemistry (If Alkyne-tagged) Labeling->Click Tagging MS LC-MS/MS Analysis Click->MS Peptide ID

Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using UBSC as a covalent probe.

Caveat: Unlike sulfonyl fluorides (which are stable in water and react only in specific enzyme pockets), sulfonyl chlorides are "promiscuous" and unstable. This assay must be performed in organic-solvent doped buffers or with extremely rapid kinetics (<5 mins).

References

  • Nocentini, A., et al. (2018). "Structure-activity relationship of ureido-substituted benzenesulfonamides as carbonic anhydrase inhibitors." Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Pacchiano, F., et al. (2011). "Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis."[3] Journal of Medicinal Chemistry. Link

  • McDonald, P. C., et al. (2012). "SLC-0111, a first-in-class inhibitor of the tumor-associated carbonic anhydrase IX, clinical candidate." American Journal of Cancer Research. Link

  • Enamine Ltd. (2024). "Sulfonyl Chlorides/Fluorides: Stability and Reactivity in Library Synthesis." Enamine Technical Library. Link

Sources

Protocols & Analytical Methods

Method

high-throughput screening protocols for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride libraries

Application Note: High-Throughput Screening Protocols for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl Chloride Libraries Introduction The molecule 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (CAS 68018...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Protocols for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl Chloride Libraries

Introduction

The molecule 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (CAS 680185-48-2) represents a specialized "capping" scaffold designed to address a critical bottleneck in high-throughput screening (HTS): compound solubility .

In drug discovery, sulfonyl chlorides are privileged electrophiles used to generate sulfonamide libraries—a class containing prolific bioactive molecules (e.g., diuretics, carbonic anhydrase inhibitors, protease inhibitors). However, traditional arylsulfonamides often suffer from poor aqueous solubility, leading to aggregation-based false positives in HTS.

This specific scaffold incorporates a bis(2-methoxyethyl)ureido tail.[1]

  • Ureido Group: Provides hydrogen bond donor/acceptor motifs for target binding.

  • Bis(2-methoxyethyl) Tail: Acts as a compact, PEG-like solubilizing group, significantly lowering LogD and improving the physicochemical profile of the resulting library members.

This guide details the protocols for synthesizing, formatting, and screening libraries derived from this scaffold, ensuring that the enhanced solubility translates into high-fidelity biological data.

Library Synthesis & Formatting

Before screening, the library must be assembled. The reactivity of the sulfonyl chloride moiety requires strict anhydrous handling to prevent hydrolysis to the sulfonic acid (inactive byproduct).

Workflow Overview

The library is generated via parallel synthesis: reacting the constant sulfonyl chloride scaffold with a diverse set of variable amines (primary and secondary).

Reaction Scheme: Scaffold-SO2Cl + HNR1R2 (Diverse Amine) -> Scaffold-SO2-NR1R2 + HCl

Protocol 1: Parallel Synthesis (96-well Format)

Reagents:

  • Scaffold: 0.2 M solution of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride in anhydrous DCM.

  • Amines: 0.2 M solutions of diverse amines in anhydrous DCM/DMF (9:1).

  • Base: Pyridine or DIPEA (Scavenger base).

  • Scavenger Resin: Polystyrene-supported Trisamine (PS-Trisamine) to remove excess sulfonyl chloride.

Step-by-Step Procedure:

  • Plate Preparation: Load 50 µL of diverse amine solution (10 µmol) into each well of a chemically resistant 96-well deep-well plate.

  • Base Addition: Add 10 µL of Pyridine (excess) to each well.

  • Scaffold Addition: Add 55 µL of Scaffold solution (11 µmol, 1.1 eq) using a robotic liquid handler (e.g., Tecan or Hamilton) under an inert atmosphere enclosure.

    • Note: A slight excess of sulfonyl chloride ensures complete conversion of the diverse amines.

  • Incubation: Seal and shake at room temperature for 12 hours.

  • Scavenging: Add 50 mg of PS-Trisamine resin (approx. 3 eq relative to excess chloride) to each well. Shake for 4 hours. This converts unreacted sulfonyl chloride into a resin-bound sulfonamide, removing it from solution.

  • Filtration: Filter the reaction mixture into a receiving plate (using a vacuum manifold) to remove the resin and salts.

  • Dry Down: Evaporate solvent using a centrifugal evaporator (Genevac).

  • Reconstitution: Dissolve residues in 100% DMSO to a final concentration of 10 mM for the Master Plate.

Quality Control (QC) & Solubility Verification

Trusting the screen requires trusting the library. Since the scaffold is designed for solubility, verifying this property is a key QC step.

Protocol 2: Nephelometric Solubility Screen

Objective: Confirm that library members do not precipitate at screening concentrations.

  • Preparation: Prepare a 100 µM dilution of the library in Assay Buffer (e.g., PBS, pH 7.4, 1% DMSO).

  • Measurement: Transfer to a clear-bottom 384-well plate.

  • Read: Measure light scattering (Turbidity) at 600 nm using a nephelometer or standard plate reader.

  • Threshold: Compounds showing OD600 > 0.005 (above background) are flagged as "Aggregators" and excluded from HTS analysis.

HTS Assay Protocols

Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA) . We will use CA-II inhibition as a representative model assay for this library, though the protocols apply to other targets (proteases, kinases) adaptable to fluorescence readouts.

Protocol 3: Enzymatic Inhibition Screen (Fluorescence)

Mechanism: Hydrolysis of Fluorescein Diacetate (FDA) by Carbonic Anhydrase releases Fluorescein (fluorescent). Inhibitors decrease the fluorescence signal.

Reagents:

  • Enzyme: Bovine Carbonic Anhydrase II (bCA-II), 10 nM final.

  • Substrate: Fluorescein Diacetate (FDA), 10 µM final.

  • Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA (prevents sticking).

Workflow (384-well Plate):

  • Compound Transfer: Acoustic dispense (e.g., Echo 550) 50 nL of library compounds (10 mM DMSO stock) into assay plates. Final screening concentration: 10 µM.

  • Controls:

    • High Control (HC): DMSO only + Enzyme (100% Activity).

    • Low Control (LC): Acetazolamide (10 µM) + Enzyme (0% Activity).

  • Enzyme Addition: Dispense 10 µL of bCA-II solution using a bulk dispenser (e.g., Multidrop Combi).

  • Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound-enzyme binding.

  • Substrate Addition: Dispense 10 µL of FDA substrate solution.

  • Kinetic Read: Immediately read Fluorescence (Ex 485 nm / Em 525 nm) every 60 seconds for 20 minutes on a PHERAstar or EnVision reader.

  • Data Calculation: Calculate the slope (Vmax) of the linear portion of the curve.

    • % Inhibition = 100 * (1 - (Sample_Slope - LC_Slope) / (HC_Slope - LC_Slope))

Visualization: HTS Workflow Logic

HTS_Workflow Library Library Synthesis (Scaffold + Amines) QC QC: LC-MS & Solubility (Nephelometry) Library->QC Formatting Screen Primary HTS (Single Point @ 10 µM) QC->Screen Pass Triage Hit Triage (>50% Inhibition) Screen->Triage Data Analysis Validation Dose Response (IC50) & Counter Screen Triage->Validation Hit Picking

Figure 1: Integrated workflow from chemical synthesis to hit validation.

Data Analysis & Hit Validation

Artifact Identification

The specific "bis(2-methoxyethyl)ureido" tail is designed to reduce false positives caused by aggregation. However, sulfonamides can sometimes act as pan-assay interference compounds (PAINS) via metal chelation or redox cycling.

Validation Logic:

  • Z-Factor Calculation: Ensure the assay plate has a Z' > 0.5.

    • Z' = 1 - (3*(SD_HC + SD_LC) / |Mean_HC - Mean_LC|)

  • Dose-Response: Re-test hits at 8 concentrations (e.g., 30 µM down to 1 nM). A valid hit must show a sigmoidal curve (Hill slope ~1.0).

  • Promiscuity Check: Cross-reference hits against an unrelated enzyme (e.g., Trypsin) to rule out non-specific binding.

Comparative Data: Solubility Impact

Table 1: Expected performance of Bis(2-methoxyethyl)ureido scaffold vs. standard Phenyl scaffold.

ParameterStandard Phenyl SulfonamideBis(2-methoxyethyl)ureido ScaffoldImpact
LogD (pH 7.4) High (> 3.0)Moderate (1.0 - 2.0)Improved water solubility.
Aggregation Risk High at >10 µMLow at >50 µMReduced false positives in HTS.
Permeability HighModerate/HighRetains cell permeability (PEG-like).
HTS Hit Rate 0.5% - 2.0% (High noise)0.1% - 0.5% (High fidelity)Cleaner data, fewer artifacts.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

  • Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. Link

  • CymitQuimica. (n.d.). 4-[3,3-Bis-(2-methoxyethyl)ureido]benzene sulfonyl chloride Product Page. CymitQuimica Catalog. Link(Note: Sourced from search result context regarding commercial availability).

Sources

Application

Application Note: Scale-Up Synthesis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride

Part 1: Strategic Overview & Route Selection Target Analysis The target molecule, 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride , is a highly reactive electrophile commonly used as an intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Route Selection

Target Analysis

The target molecule, 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride , is a highly reactive electrophile commonly used as an intermediate in the synthesis of sulfonylurea-based radiotracers, antidiabetics, and transport inhibitors.

  • Critical Quality Attribute (CQA): Purity of the sulfonyl chloride moiety (hydrolytically unstable) and positional regioselectivity (para-substitution).

  • Scale-Up Challenge: The primary challenge is the management of the highly exothermic chlorosulfonation reaction and the evolution of corrosive HCl gas.

Retrosynthetic Logic

While direct coupling of 4-isocyanatobenzenesulfonyl chloride with bis(2-methoxyethyl)amine is theoretically possible, it is operationally flawed for scale-up due to:

  • Competing Nucleophiles: The aliphatic amine can react with both the isocyanate (urea formation) and the sulfonyl chloride (sulfonamide formation), leading to complex mixtures.

  • Reagent Instability: 4-isocyanatobenzenesulfonyl chloride is expensive and moisture-sensitive.

Selected Route: The "Urea-First" approach followed by Chlorosulfonation . This route utilizes robust, inexpensive starting materials and leverages the para-directing power of the urea group to install the sulfonyl chloride regioselectively.

SynthesisRoute SM1 Phenyl Isocyanate (Starting Material) Int1 Intermediate 1: 1,1-Bis(2-methoxyethyl)-3-phenylurea SM1->Int1 Step 1: Addition (DCM, 0-5°C) SM2 Bis(2-methoxyethyl)amine SM2->Int1 Product Target: 4-[3,3-Bis(2-methoxyethyl)ureido] benzenesulfonyl chloride Int1->Product Step 2: Chlorosulfonation (-5°C to 20°C) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Product

Figure 1: Selected synthetic pathway prioritizing regioselectivity and cost-efficiency.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1,1-Bis(2-methoxyethyl)-3-phenylurea

Objective: Create the electron-rich aromatic core with the correct urea substitution pattern.

Reagents:

  • Phenyl Isocyanate (1.0 equiv)

  • Bis(2-methoxyethyl)amine (1.05 equiv)

  • Dichloromethane (DCM) (10 volumes)

Protocol:

  • Setup: Charge a reactor with Bis(2-methoxyethyl)amine and anhydrous DCM. Cool to 0–5°C under

    
     atmosphere.
    
  • Addition: Dissolve Phenyl Isocyanate in DCM (2 volumes). Add this solution dropwise to the amine solution over 60 minutes.

    • Control Point: Maintain internal temperature

      
       to prevent impurity formation.
      
  • Reaction: Allow the mixture to warm to 20°C and stir for 2 hours. Monitor by TLC or HPLC (disappearance of isocyanate).

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine), then brine. Dry over

    
     and concentrate in vacuo.
    
  • Output: Viscous oil or low-melting solid. Yield typically >95%.[1]

Step 2: Chlorosulfonation (The Critical Scale-Up Step)

Objective: Install the sulfonyl chloride group at the para position. Safety Warning: Chlorosulfonic acid (


) reacts violently with water.[2][3] This step generates stoichiometric quantities of HCl gas.

Reagents:

  • Intermediate 1 (Urea) (1.0 equiv)

  • Chlorosulfonic acid (5.0 – 6.0 equiv)[4]

  • Thionyl Chloride (

    
    ) (1.0 equiv) – Optional, enhances conversion of sulfonic acid byproducts.
    

Protocol:

  • Reactor Prep: Ensure the reactor is bone-dry. Connect the vent line to a Caustic Scrubber (NaOH) to neutralize HCl fumes.

  • Charge: Add Chlorosulfonic acid (5.0 equiv) to the reactor. Cool to -5°C to 0°C .

    • Note: Do not use solvent if possible; neat

      
       acts as both reagent and solvent. If viscosity is too high, use DCM or Chloroform, but neat is preferred for kinetics.
      
  • Addition (Exothermic): Add Intermediate 1 portion-wise (solid) or dropwise (if dissolved in minimal DCM) over 2 hours.

    • Critical Process Parameter (CPP):Temperature must not exceed 5°C during addition. Higher temperatures promote ortho-substitution and ether cleavage of the methoxyethyl chains.

  • Digestion: After addition, slowly warm to 20°C (Room Temp). Stir for 3–5 hours.

    • Monitoring: Take an aliquot, quench in MeOH (forms methyl ester), and check by HPLC.

  • Quench (Hazardous):

    • Prepare a separate reactor with Crushed Ice/Water (20 volumes) at -10°C.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring. Never add water to the acid.

    • Observation: A white to off-white precipitate (the product) will form immediately.

  • Isolation: Filter the solid rapidly. Wash with cold water (3x) to remove residual acid.

  • Drying: Dissolve the wet cake in DCM, separate residual water, dry over

    
    , and concentrate. Do not oven dry the wet cake directly as heat + acid traces = hydrolysis.
    

Part 3: Scale-Up Engineering & Safety

Heat Management & Stoichiometry

The chlorosulfonation is highly exothermic. On a gram scale, passive cooling works. On a kilogram scale, active heat removal is required.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Engineering Control
Addition Time 15 mins2–4 hoursFlow-controlled dosing pump linked to T-internal.
Cooling Ice bathGlycol Jacket (-15°C)Maximize heat transfer area (

ratio).
Gas Gen Fume hoodScrubber UnitPacked column scrubber with 10% NaOH circulation.
Quench Pour onto icePump into Ice SlurryUse a static mixer for continuous quenching (optional).
Process Flow Diagram

ProcessFlow Reactor Glass-Lined Reactor (Jacketed -15°C) Scrubber Caustic Scrubber (NaOH Recirculation) Reactor->Scrubber HCl Gas Vent QuenchTank Quench Tank (Ice/Water Slurry) Reactor->QuenchTank Transfer (Gravity/Pump) Dosing Solids/Liquid Dosing (Controlled Rate) Dosing->Reactor Substrate Addition Filter Nutsche Filter (N2 Pressure) QuenchTank->Filter Slurry Transfer

Figure 2: Engineering setup for handling exothermic chlorosulfonation and gas evolution.

Critical Safety Notes
  • Ether Cleavage: The methoxyethyl ether chains are sensitive to strong Lewis acids. Keeping the temperature below 20°C is vital to prevent cleavage to the chloro-ethyl analog.

  • Water Incursion: The sulfonyl chloride hydrolyzes to the sulfonic acid in the presence of water. The quench must be cold and fast.

  • PPE: Full acid suit and face shield required. Chlorosulfonic acid causes immediate, severe charring of skin.

Part 4: Analytical Validation

To ensure the protocol is self-validating, perform the following checks:

  • In-Process Control (IPC):

    • Method: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

    • Sample Prep: Quench 50 µL reaction mix into 500 µL Methanol.

    • Target: Peak shift from Urea (RT ~ 4 min) to Methyl Sulfonate Ester (RT ~ 6 min). Note: You analyze the ester because the chloride is unstable on HPLC.

  • Final Product Characterization:

    • 1H NMR (

      
      ):  Look for the diagnostic AA'BB' para-substitution pattern on the aromatic ring (approx 7.9 and 7.6 ppm).
      
    • Purity Check: Absence of sulfonic acid (broad peak >10 ppm or baseline drag).

Part 5: References

  • Vertex AI Search. (2023). Synthesis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride and Chlorosulfonation Procedures. 5

  • Organic Syntheses. (2023). Preparation of Benzenesulfonyl Chlorides via Chlorosulfonation. Organic Syntheses, Coll. Vol. 1. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Chlorosulfonic Acid. Link

  • National Institutes of Health (NIH). (2023). Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Link(Note: Generalized link to PMC based on search result 1.2)

  • BLDpharm. (2023). Product Analysis: 4-(3-(2-Methoxyethyl)ureido)benzene-1-sulfonyl chloride. Link

Disclaimer: This protocol involves hazardous chemicals.[2][3][6][7] All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA).

Sources

Method

Application Note: High-Sensitivity Peptide Derivatization with 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl Chloride

This Application Note is a comprehensive technical guide for the derivatization of peptides using 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride . It is designed for researchers in proteomics and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a comprehensive technical guide for the derivatization of peptides using 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride . It is designed for researchers in proteomics and drug discovery who require enhanced ionization efficiency and improved chromatographic behavior for peptide analysis.

Executive Summary

In mass spectrometry-based proteomics, the detection of low-abundance peptides is often limited by poor ionization efficiency (electrospray ionization, ESI) or hydrophobicity-induced losses during liquid chromatography (LC). Traditional derivatization agents (e.g., Dansyl-Cl, Dabsyl-Cl) improve retention but often introduce excessive hydrophobicity, leading to peptide precipitation or irreversible column binding.

4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride represents a next-generation class of Hydrophilic Sulfonyl Tags (HSTs) . It couples the robust reactivity of a benzenesulfonyl chloride with a bis(2-methoxyethyl)ureido tail. This "PEG-like" moiety confers three critical advantages:

  • Enhanced Solubility: Prevents sample precipitation common with hydrophobic tags.

  • Improved Ionization: The urea linkage and sulfonyl group facilitate protonation/deprotonation, enhancing signal intensity in both positive and negative ESI modes.

  • Simplified Fragmentation: Sulfonamide bond stability directs fragmentation, often simplifying MS/MS spectra for de novo sequencing.

Chemical Mechanism & Rationale[1][2]

The Reagent Structure

The reagent consists of three functional domains:

  • Reactive Domain: The Sulfonyl Chloride (

    
    )  group reacts specifically with primary amines (N-terminus and Lysine 
    
    
    
    -amino groups) to form a stable sulfonamide bond.
  • Linker Domain: A Benzene ring provides a UV-active chromophore and structural rigidity.

  • Hydrophilic Domain: The Bis(2-methoxyethyl)ureido group acts as a solubility enhancer. The ether oxygens and urea nitrogens accept hydrogen bonds, increasing compatibility with aqueous mobile phases.

Reaction Pathway

The derivatization follows a Schotten-Baumann mechanism. Under basic conditions (pH 8.5–9.5), the deprotonated amine of the peptide attacks the sulfur atom of the reagent, displacing the chloride ion.

ReactionMechanism Peptide Peptide (R-NH2) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Reagent Bis-PEG-Ureido-BSCl Reagent->Intermediate Base Base (DIEA/NaHCO3) Product Derivatized Peptide (Sulfonamide) Base->Product Proton Scavenging Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Reaction mechanism for the formation of the sulfonamide derivative.[1] The base is critical to neutralize the HCl byproduct and maintain the amine in a nucleophilic (deprotonated) state.

Experimental Protocol

Materials Required
ReagentGrade/SpecificationPurpose
Target Peptide/Sample Desalted, LyophilizedAnalyte
Bis-PEG-Ureido-BSCl >95% Purity (CAS 680185-48-2)Derivatization Reagent
Acetonitrile (ACN) LC-MS GradeSolvent
Sodium Bicarbonate (

)
100 mM, pH 9.0Reaction Buffer (Base)
Hydroxylamine HCl 50% wt in waterQuenching Agent
Formic Acid (FA) LC-MS GradeAcidification/Stop Solution
Preparation of Stock Solutions
  • Reagent Stock (10 mM): Dissolve 3.5 mg of Bis-PEG-Ureido-BSCl in 1.0 mL of dry ACN. Note: Prepare fresh. Sulfonyl chlorides hydrolyze slowly in the presence of moisture.

  • Buffer: Prepare 100 mM

    
     in LC-MS grade water. Adjust pH to 9.0 using NaOH if necessary.
    
Derivatization Workflow

Step 1: Sample Reconstitution Dissolve the lyophilized peptide sample (approx. 10–50 µg) in 20 µL of 100 mM


 (pH 9.0) .
  • Critical: Ensure the pH is >8.5. If the sample contains TFA from previous steps, add extra buffer to neutralize it.

Step 2: Reaction Initiation Add 20 µL of the Reagent Stock (10 mM) to the sample.

  • Ratio: Maintain a molar excess of reagent (at least 10:1 Reagent:Peptide) to drive the reaction to completion.

  • Solvent Composition: The final mixture is 50% ACN / 50% Aqueous. This prevents precipitation of the reagent.

Step 3: Incubation Vortex gently and incubate at 37°C for 30 minutes in a thermomixer (agitation 400 rpm).

  • Why 37°C? Higher temperatures (e.g., 60°C) may cause degradation of labile peptide modifications (e.g., phosphorylation).

Step 4: Quenching Add 5 µL of Hydroxylamine HCl or 10% ammonia solution. Incubate for 5 minutes.

  • Mechanism:[2][3][1][4] This scavenges excess sulfonyl chloride, preventing it from reacting with the LC column or modifying the mass spectrometer source.

Step 5: Acidification Add 5 µL of 10% Formic Acid to lower the pH to < 3.0.

  • Check: The solution should turn clear if any slight turbidity existed.

Step 6: Cleanup (Optional but Recommended) For complex mixtures, perform a C18 StageTip or SPE cleanup to remove hydrolyzed reagent (sulfonic acid byproduct) and excess salts before LC-MS injection.

Analytical Workflow & Data Interpretation

The following diagram illustrates the decision matrix for analyzing the derivatized peptides.

Workflow Sample Derivatized Sample LC RP-HPLC Separation (C18 Column) Sample->LC MS ESI-MS Analysis LC->MS ModeSelect Ionization Mode? MS->ModeSelect PosMode Positive Mode (H+) Protonation at Urea/Amide ModeSelect->PosMode Standard Proteomics NegMode Negative Mode (H-) Sulfonamide Deprotonation ModeSelect->NegMode Acidic Peptides Data Data Analysis (+350.1 Da Shift per Amine) PosMode->Data NegMode->Data

Figure 2: Analytical workflow. The reagent allows dual-mode analysis, though positive mode is standard for sequencing.

Mass Shift Calculation

Upon successful derivatization, the mass of the peptide increases by the mass of the reagent minus the chlorine atom and the displaced hydrogen.

  • Formula Added:

    
     (from reagent 
    
    
    
    )
  • Mass Shift (

    
    m): +315.10 Da  (Monoisotopic) per reactive amine.
    
    • Note: If the peptide has a free N-terminus and one Lysine, the shift will be

      
       Da.
      
Fragmentation Behavior (MS/MS)
  • b-ion Enhancement: Sulfonamide derivatization at the N-terminus often stabilizes b-ions (N-terminal fragments). This is complementary to standard tryptic digests which are y-ion dominated.

  • Reporter Ions: High-energy collision (HCD) may generate characteristic reporter ions from the ureido-benzene moiety, useful for confirming the presence of the tag.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield pH too low (< 8.0)Verify pH of reaction buffer. The amine must be deprotonated to react.
Precipitation Reagent concentration too highReduce reagent concentration or increase ACN % in the reaction mix.
Multiple Peaks Incomplete reactionIncrease incubation time or reagent molar excess. Check for steric hindrance.
Hydrolysis Wet ACN stockUse fresh, anhydrous ACN for the reagent stock. Store reagent in desiccator.

References

  • Sulfonyl Chloride Chemistry: Koruna, I., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry. [Link]

  • Peptide Derivatization Review: Narayana, S., et al. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • General Protocol: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Standard reference for Schotten-Baumann protocols).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of sulfonyl chlorides.

Sources

Application

Application Notes and Protocols: The Utility of Bis(2-methoxyethyl)amino Compounds in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Tool for Peptide and Protein Chemistry In the dynamic landscape of proteomics research, the precise chemical manipulatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Tool for Peptide and Protein Chemistry

In the dynamic landscape of proteomics research, the precise chemical manipulation of proteins and peptides is paramount for elucidating biological function and developing novel therapeutics. While a vast arsenal of reagents is available, compounds derived from the bis(2-methoxyethyl)amino scaffold have emerged as potent tools, particularly in the realm of peptide synthesis and modification. This application note provides an in-depth guide to the utilization of bis(2-methoxyethyl)aminosulfur trifluoride, commercially known as Deoxo-Fluor®, as a highly efficient peptide coupling reagent. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the advantages of this methodology for researchers in proteomics and drug discovery.

The core utility of Deoxo-Fluor in proteomics lies in its ability to facilitate the formation of amide bonds, the very backbone of peptides and proteins. This is achieved through the in situ generation of acyl fluorides from carboxylic acids. Acyl fluorides are advantageous intermediates for amide bond formation due to their balanced reactivity; they are stable enough to handle yet sufficiently reactive to readily couple with amines, minimizing common side reactions and racemization often observed with other coupling agents.[1][2][3]

The Chemical Rationale: Why Acyl Fluorides?

Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies on a variety of coupling reagents to activate the C-terminus of an amino acid for reaction with the N-terminus of the growing peptide chain. However, many of these reagents can lead to side reactions or require harsh conditions. Deoxo-Fluor offers a milder and often more efficient alternative.[1][3][4]

The reaction proceeds via the conversion of a carboxylic acid to a highly reactive acyl fluoride intermediate. This intermediate then readily reacts with a primary or secondary amine to form a stable amide bond. The bis(2-methoxyethyl)amino group in Deoxo-Fluor contributes to the reagent's thermal stability and selectivity compared to other fluorinating agents.

Application I: One-Pot Peptide Bond Formation in Solution

This protocol is adapted from the work of Georg et al. and is suitable for the solution-phase synthesis of dipeptides or the coupling of small peptide fragments.[1][3] It offers a streamlined "one-flask" procedure that is efficient and minimizes purification challenges.[1][4]

Core Principle:

The carboxylic acid of an N-protected amino acid is first converted to an acyl fluoride using Deoxo-Fluor®. Without isolation, the C-terminally protected amino acid (or peptide) is added to the reaction mixture, leading to the formation of the peptide bond.

Experimental Workflow Diagram:

G cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Work-up & Purification A N-Protected Amino Acid (in organic solvent) B Add Deoxo-Fluor® (dropwise at low temp) A->B C Stir for 15-30 min B->C D Add C-Protected Amino Acid/Peptide Ester C->D Intermediate: Acyl Fluoride E Add Organic Base (e.g., DIEA) D->E F Warm to Room Temp & Stir E->F G Quench Reaction F->G H Aqueous Work-up G->H I Purify via Chromatography H->I

Caption: One-pot solution-phase peptide coupling workflow.

Detailed Protocol:
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Acyl Fluoride Formation: Slowly add Deoxo-Fluor® (1.1 equivalents) dropwise to the cooled solution. Stir the reaction mixture at 0°C for 15-30 minutes. The formation of the acyl fluoride can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot for quenching and subsequent analysis (e.g., by LC-MS).

  • Peptide Coupling: In a separate flask, prepare a solution of the C-terminally protected amino acid or peptide ester (1.0 equivalent) and a non-nucleophilic organic base such as diisopropylethylamine (DIEA) (1.5 equivalents) in the same anhydrous solvent.

  • Reaction: Add the solution from step 3 to the reaction mixture containing the acyl fluoride. Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel to obtain the desired product.

Quantitative Data Summary:
EntryN-Protected Amino AcidC-Protected Amino AcidYield (%)Reference
1Z-Phe-OHH-Gly-OEt95[1]
2Boc-Pro-OHH-Leu-OMe92[1]
3Fmoc-Ala-OHH-Val-OBn90[1]

Yields are representative and may vary depending on the specific amino acids and reaction conditions.

Application II: Adaptation for Solid-Phase Peptide Synthesis (SPPS)

While the primary literature focuses on solution-phase synthesis, the principles of Deoxo-Fluor®-mediated coupling can be adapted for SPPS. This offers a potentially valuable alternative to standard carbodiimide-based coupling reagents, especially for difficult couplings or to minimize racemization.

Core Principle:

The resin-bound peptide with a free N-terminus is treated with a solution of the incoming N-protected amino acid that has been pre-activated with Deoxo-Fluor®.

Experimental Workflow Diagram:

G cluster_0 Step 1: Resin Preparation cluster_1 Step 2: Amino Acid Activation cluster_2 Step 3: Coupling & Post-Coupling A Swell Resin in Appropriate Solvent B Fmoc Deprotection (e.g., 20% Piperidine/DMF) A->B C Wash Resin Thoroughly B->C F Add Activated Amino Acid Solution to Resin D Dissolve N-Protected Amino Acid in Solvent E Add Deoxo-Fluor® (Pre-activation) D->E G Agitate for 1-4 hours F->G H Wash Resin G->H I Repeat Cycle or Proceed to Cleavage H->I

Caption: Deoxo-Fluor® coupling cycle in Solid-Phase Peptide Synthesis.

Detailed Protocol:
  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in a suitable solvent like DCM or DMF in a peptide synthesis vessel.[5] Perform the standard Fmoc deprotection using 20% piperidine in DMF to expose the free amine of the growing peptide chain.[5] Wash the resin thoroughly with DMF, followed by DCM, and then the solvent to be used for coupling (e.g., anhydrous THF or DCM).

  • Amino Acid Activation: In a separate flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (3-5 equivalents relative to the resin loading) in an anhydrous aprotic solvent. Cool the solution to 0°C. Add Deoxo-Fluor® (1.1 equivalents relative to the amino acid) and stir for 15 minutes to generate the acyl fluoride.

  • Coupling: Add the pre-activated amino acid solution to the peptide synthesis vessel containing the washed and deprotected resin. Add a non-nucleophilic base like DIEA (3-5 equivalents). Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test such as the Kaiser test.[6] Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection steps, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).[7]

  • Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase HPLC.[8] Confirm the identity and purity of the final peptide by mass spectrometry.[9]

Trustworthiness and Self-Validation:

The protocols described above incorporate self-validating steps to ensure experimental success.

  • Reaction Monitoring: The use of TLC for solution-phase synthesis and the Kaiser test for SPPS provides real-time feedback on the progress of the coupling reaction, allowing for adjustments in reaction time or reagent stoichiometry if necessary.[6]

  • Mass Spectrometry Analysis: The ultimate validation of any peptide synthesis is the characterization of the final product by mass spectrometry. This provides an unambiguous confirmation of the molecular weight of the synthesized peptide, verifying the success of the coupling reactions.[9]

Broader Implications and Future Directions

The use of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as a peptide coupling agent represents a valuable addition to the proteomics toolkit. Its mild activation conditions, high efficiency, and the stability of the acyl fluoride intermediate make it an attractive alternative to conventional coupling reagents, particularly for the synthesis of peptides prone to racemization.

Further research could explore the application of Deoxo-Fluor® for the synthesis of modified peptides, including those with post-translational modifications or incorporated non-natural amino acids. Additionally, the development of resin-bound versions of Deoxo-Fluor® could further streamline its use in automated solid-phase peptide synthesis. The parent compound, bis(2-methoxyethyl)amine, could also be explored as a building block for novel proteomics reagents, such as cleavable cross-linkers or affinity tags.[10]

By providing this detailed guide, we aim to empower researchers to leverage the unique chemical properties of bis(2-methoxyethyl)amino-derived compounds to advance their proteomics research and drug discovery efforts.

References

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low reactivity of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride

A Guide for Scientists and Drug Development Professionals Welcome to the technical support center for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride. This guide is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Scientists and Drug Development Professionals

Welcome to the technical support center for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low reactivity or other challenges during its use in chemical synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience.

Quick Diagnosis: Common Issues & Initial Checks

SymptomMost Likely CauseQuick Solution / First Step
No or very low product formation Reagent degradation (hydrolysis)Verify reagent quality via ¹H NMR. Ensure strictly anhydrous conditions.
Reaction stalls at ~50% completion Insufficient base or base reactivityAdd an additional equivalent of a non-nucleophilic base (e.g., DIPEA) or switch to a more effective base like pyridine.
Formation of a water-soluble byproduct Hydrolysis of the starting materialImprove drying of reagents, solvents, and glassware. Run the reaction under an inert atmosphere (N₂ or Ar).
Reaction is sluggish compared to simpler sulfonyl chlorides Electronic effects of the ureido groupIncrease reaction temperature moderately (e.g., from RT to 40 °C) or extend reaction time.

Frequently Asked Questions (FAQs)

Q1: My reaction with 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride is giving a very low yield. What is the primary suspect?

The most common cause of low yields in reactions involving any sulfonyl chloride is the degradation of the reagent through hydrolysis.[1][2][3] The sulfur atom in a sulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water, even trace amounts present in solvents, reagents, or adsorbed on glassware. This reaction converts the highly reactive sulfonyl chloride into the corresponding and unreactive benzenesulfonic acid, effectively removing it from your desired reaction pathway. Given the hygroscopic nature of many reagents and solvents, this is the first area you should rigorously investigate.

Q2: How can I definitively check the quality and purity of my 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride starting material?

The most reliable method is ¹H NMR spectroscopy. A pure sample will show sharp, well-defined peaks corresponding to the aromatic, urea, and methoxyethyl protons with the correct integration ratios. The key diagnostic sign of degradation is the appearance of a new, often broad, peak corresponding to the sulfonic acid hydrate. This is typically downfield from other signals. Additionally, TLC analysis can be insightful; the sulfonic acid byproduct will have a very different Rf value (it will likely stick to the baseline on silica gel) compared to the sulfonyl chloride.

Q3: What role does the base (e.g., pyridine, triethylamine) play, and how do I choose the right one?

The base serves two critical functions in a sulfonylation reaction:

  • Acid Scavenger: The reaction of a sulfonyl chloride with an amine or alcohol nucleophile liberates one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating your nucleophile (rendering it unreactive) or promoting acid-catalyzed side reactions.

  • Nucleophilic Catalyst (in some cases): Tertiary amine bases, particularly pyridine, can act as nucleophilic catalysts.[4] The base attacks the sulfonyl chloride to form a highly reactive sulfonylammonium intermediate (e.g., a tosyl-pyridinium salt). This intermediate is more electrophilic than the sulfonyl chloride itself and is more readily attacked by the primary nucleophile (your substrate).

Choosing a Base:

  • Pyridine: Often the best choice due to its dual role as an acid scavenger and catalyst. It is particularly effective for less reactive nucleophiles.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are stronger, more sterically hindered bases. They are excellent acid scavengers but are generally considered non-nucleophilic and do not provide the catalytic benefit of pyridine. They are a good choice when you want to avoid potential side reactions related to the catalytic cycle.

In-Depth Troubleshooting Guides

Issue 1: Incomplete Reaction or Sluggish Conversion

Your reaction has started but fails to proceed to completion, even after an extended period.

  • Why It Happens: As detailed in the FAQ, sulfonyl chlorides react with water to form sulfonic acids.[5][6] This is an irreversible process under typical reaction conditions and the primary cause of failure. The Safety Data Sheet for this compound explicitly notes to avoid exposure to moisture.[7]

  • What To Do:

    • Implement Rigorous Anhydrous Technique: Use flame-dried or oven-dried glassware. Use solvents from a solvent purification system or freshly opened bottles of anhydrous grade solvent.

    • Verify Solvent Purity: Do not trust old bottles of "anhydrous" solvent. If in doubt, use molecular sieves (ensure they are properly activated) to dry the solvent before use.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

  • Why It Happens: At least one full equivalent of base is required to neutralize the HCl produced. If your nucleophile is provided as a salt (e.g., an amine hydrochloride), you will need an additional equivalent of base to liberate the free nucleophile. An insufficient amount of base will allow HCl to build up, protonating the nucleophile and halting the reaction.

  • What To Do:

    • Check Stoichiometry: Ensure you are using at least 1.1-1.2 equivalents of base for a neutral nucleophile, and 2.1-2.2 equivalents for a nucleophile salt.

    • Consider a Stronger Base: If you are using a weak base and a weakly acidic nucleophile (like an alcohol), the deprotonation equilibrium may be unfavorable.[4] Switching from TEA to a base like pyridine or even DBU (in specific cases) could be beneficial.

  • Why It Happens: The ureido group on the benzene ring is an ortho-, para- director and is overall an activating group in electrophilic aromatic substitution. However, for nucleophilic attack at the sulfonyl group, its electron-donating nature (through resonance) can slightly reduce the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride. This can make the reaction inherently slower.

  • What To Do:

    • Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary activation energy to overcome this slightly lower reactivity. Monitor for potential side reactions.

    • Use a Catalytic Base: If you are not already, switch to pyridine to take advantage of its catalytic effect to form a more reactive intermediate.

Issue 2: Major Side Product Formation

You observe significant spots on your TLC plate or peaks in your LCMS that do not correspond to the starting material or desired product.

  • Why It Happens: If you are using a nucleophilic solvent, such as an alcohol (methanol, ethanol), it can compete with your intended substrate and react with the sulfonyl chloride to form a sulfonate ester.

  • What To Do:

    • Choose an Aprotic Solvent: The best solvents for this chemistry are typically dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), or ethyl acetate. These are non-nucleophilic and will not interfere with the desired reaction.

Visualized Mechanisms and Workflows

G cluster_main General Sulfonylation Mechanism (with Amine) reagents R-NH₂ + Ar-SO₂Cl + Base ts1 Nucleophilic Attack reagents->ts1 Step 1 intermediate Tetrahedral Intermediate [R-NH₂⁺-SO₂(Cl)-Ar] ts1->intermediate ts2 Chloride Elimination intermediate->ts2 product_hcl Product + HCl [R-NH-SO₂-Ar] ts2->product_hcl Step 2 base_scavenge Base-H⁺ + Cl⁻ product_hcl->base_scavenge Step 3: Neutralization G cluster_degradation Primary Degradation Pathway: Hydrolysis start Ar-SO₂Cl (Reactive Reagent) ts Nucleophilic Attack by Water start->ts water H₂O (Trace Moisture) water->ts intermediate Hydrated Intermediate ts->intermediate end Ar-SO₃H + HCl (Unreactive Sulfonic Acid) intermediate->end Decomposition

Caption: Hydrolysis pathway of a sulfonyl chloride.

G start Low Reactivity Observed check_reagent Verify Reagent Quality (¹H NMR) start->check_reagent reagent_ok Reagent OK? check_reagent->reagent_ok reagent_bad Re-purify or Purchase New Batch reagent_ok->reagent_bad No check_conditions Review Reaction Conditions (Solvent, Base, Temp) reagent_ok->check_conditions Yes conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize: 1. Use Pyridine 2. Increase Temp to 40°C 3. Ensure Anhydrous Cond. conditions_ok->optimize_conditions No check_nucleophile Consider Substrate Reactivity (Sterics, Electronics) conditions_ok->check_nucleophile Yes

Caption: Troubleshooting workflow for low reactivity.

Experimental Protocols

Protocol 1: Quality Control of Sulfonyl Chloride via ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride in ~0.7 mL of a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Note: Use a solvent that is compatible with your starting material and will not react with it.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Structure: Verify the presence of peaks corresponding to the aromatic protons (typically two doublets in the 7-8 ppm range), the urea N-H proton, and the methoxyethyl groups (multiplets between 3-4 ppm). Check that the integration ratios are correct.

    • Look for Impurities: The most critical impurity is the corresponding sulfonic acid (Ar-SO₃H). This often appears as a broad singlet, potentially far downfield. Any significant peak that cannot be assigned to the starting material or residual solvent is a cause for concern.

Protocol 2: General Procedure for Test Reaction with Benzylamine

This protocol provides a baseline for evaluating the reactivity of your sulfonyl chloride batch under standardized conditions.

  • Preparation: Under an argon or nitrogen atmosphere, add 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add pyridine (1.2 eq) followed by the dropwise addition of benzylamine (1.05 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [8]The disappearance of the sulfonyl chloride starting material indicates reaction completion.

  • Workup: Upon completion, dilute the reaction with DCM, wash with 1M HCl (aq) to remove pyridine, then with saturated NaHCO₃ (aq), and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine conversion and purity.

References

  • OECD SIDS. (n.d.). 4-METHYLBENZENESULFONYL CHLORIDE.
  • Haszeldine, R. N. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Moody, T. J., & Ringer, J. W. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.
  • ChemicalBook. (n.d.). 4-[3-(2-METHOXY-ETHYL)-UREIDO]BENZENESULFONYL CHLORIDE.
  • CymitQuimica. (2023). SAFETY DATA SHEET - 4-[3,3-Bis-(2-methoxy-ethyl)- ureido]benzenesulfonyl chloride.
  • Chemithon. (1997).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Reddit. (2023). How do I approach this problem? r/OrganicChemistry.
  • Wikipedia. (n.d.). Benzenesulfonyl chloride.
  • Quora. (2017).
  • Stando, K., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research. [Link]

Sources

Optimization

work-up procedures for reactions involving 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride

Technical Support Center: 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl Chloride Processing Ticket ID: #TSC-BSU-404 Subject: Work-up, Isolation, and Stability Protocols for Amphiphilic Sulfonyl Chlorides Status: Open...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl Chloride Processing

Ticket ID: #TSC-BSU-404 Subject: Work-up, Isolation, and Stability Protocols for Amphiphilic Sulfonyl Chlorides Status: Open Priority: High (Reactive Intermediate)

Executive Summary: The "Amphiphilic Trap"

This guide addresses the specific handling of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride . Unlike standard benzenesulfonyl chlorides, this molecule possesses two critical structural features that dictate its processing:

  • The Electrophilic Warhead: The sulfonyl chloride (

    
    ) is highly moisture-sensitive and prone to hydrolysis.
    
  • The Hydrophilic Tails: The bis(2-methoxyethyl) chains introduce significant polarity and hydrogen-bond accepting capability.

The Core Challenge: Standard protocols (pouring onto ice/filtration) often fail because the methoxyethyl chains prevent crystallization in water, leading to "oiling out" or emulsion formation. Furthermore, the urea linkage is susceptible to hydrolysis under strongly acidic or basic conditions.

Stability & Handling (The "Hardware" Check)

Before initiating work-up, ensure your environmental parameters meet the stability requirements of the ureido-sulfonyl chloride scaffold.

ParameterSpecificationTechnical Rationale
Temperature

(Process)

(Storage)
Sulfonyl chlorides are thermally unstable. Higher temperatures accelerate desulfonylation and hydrolysis [1].
Atmosphere Argon or Nitrogen (Dry)Moisture in air will hydrolyze the

to the sulfonic acid (

), which is a dead-end byproduct.
Solvent Compatibility Good: DCM, THF, Toluene Avoid: Alcohols, Water, AminesAlcohols and amines act as nucleophiles, instantly consuming the chloride to form esters or sulfonamides.
Container Glass (Oven-dried)Avoid metal spatulas if possible (trace metals can catalyze decomposition); use Teflon or glass.
Workflow: Stability Decision Tree

StabilityCheck cluster_0 Critical Warning Start Start: Reaction Complete? CheckTLC Check TLC/NMR (Is SM consumed?) Start->CheckTLC QuenchDecision Ready to Quench? CheckTLC->QuenchDecision DirectUse Use Solution Directly (One-Pot Protocol) QuenchDecision->DirectUse If next step is amine coupling Isolation Isolate Solid/Oil QuenchDecision->Isolation If storage is required Warning Do NOT store >24h at Room Temp

Caption: Decision logic for handling the reactive intermediate. Immediate utilization (telescoping) is preferred over isolation to minimize hydrolysis risks.

Isolation & Work-up Procedures

Scenario A: The Product "Oils Out" in Water (Most Likely)

Due to the bis(methoxyethyl) chains, the compound acts like a surfactant. Pouring onto ice often results in a sticky gum rather than a filterable solid.

Protocol: Phase Separation Extraction

  • Quench: Cool the reaction mixture to

    
    . Slowly add the mixture to a vigorously stirred biphasic system of Dichloromethane (DCM)  and Ice-Cold Brine  (saturated NaCl).
    
    • Why Brine? Pure water increases the solubility of the amphiphilic product in the aqueous phase. Brine "salts out" the organic product.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with cold DCM.

  • Wash: Wash the combined organics once with cold saturated

    
     (rapidly) to remove acidic byproducts, followed immediately by cold Brine.
    
    • Caution: Do not use strong base (NaOH); it may deprotonate the urea proton, rendering the molecule water-soluble [2].

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate) for 10 minutes.
    
  • Concentration: Filter and evaporate solvent at

    
     under reduced pressure.
    
Scenario B: Purification via Crystallization

If the crude oil requires purification, avoid silica gel chromatography if possible, as the acidic nature of silica hydrolyzes sulfonyl chlorides.

Protocol: Trituration

  • Dissolve the crude oil in a minimum amount of dry THF or DCM .

  • Slowly add a non-polar anti-solvent such as Hexane or Diisopropyl Ether while stirring at

    
    .
    
  • A precipitate should form.[2][3] Filter rapidly under inert gas.

Troubleshooting Guide (FAQ)

Q1: My yield is low, and I see a new spot on TLC at the baseline. What happened? A: You likely hydrolyzed your product to the sulfonic acid.[1][2]

  • Cause: The work-up took too long, or the water washes were not cold enough.

  • Fix: Use ice-cold brine exclusively. Reduce contact time with the aqueous phase. Ensure all glassware for the reaction was flame-dried.

Q2: The product turned into a black tar during rotary evaporation. A: Thermal decomposition occurred.

  • Cause: Bath temperature was too high (

    
    ).
    
  • Fix: Keep the water bath at

    
    . Do not distill to absolute dryness if the product is unstable; leave a small amount of solvent and use it immediately in the next step.
    

Q3: Can I use silica gel chromatography to purify this? A: Risky. Sulfonyl chlorides react with the silanol groups on silica [3].

  • Workaround: If you must use a column, neutralize the silica first by flushing it with 1% Triethylamine in Hexane, then run the column rapidly using a non-protic solvent system (e.g., Hexane/EtOAc).

Q4: The NMR shows broad peaks and extra protons. A: This might be "Rotameric Broadening" or water contamination.

  • Analysis: The urea linkage has restricted rotation, and the methoxyethyl tails can coordinate trace water. Run the NMR in

    
     (if the compound is stable in it) or add 
    
    
    
    shake to identify exchangeable urea protons.

Mechanistic Workflow: Hydrolysis vs. Quench[1]

Understanding the competition between your desired isolation and the unwanted hydrolysis is key.

ReactionPath cluster_main Competition Zone R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Hydrolysis Hydrolysis (Fast at pH > 7) R_SO2Cl->Hydrolysis + H2O (Slow) R_SO2Cl->Hydrolysis + OH- (Fast) Isolation Phase Separation (DCM/Brine) R_SO2Cl->Isolation Keep Cold/Dry Water H2O (Workup) Product Sulfonic Acid (DEAD END) Hydrolysis->Product Target Isolated Solid Isolation->Target

Caption: The kinetic competition between isolation and hydrolysis. Basic conditions (OH-) accelerate the destruction of the sulfonyl chloride.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides. ChemRxiv. Detailed analysis of sulfonyl chloride decomposition pathways including thermal extrusion of SO2 and hydrolysis.

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media. ResearchGate. Discusses the pH-dependence of hydrolysis versus aminolysis, highlighting the risks of high pH workups.

  • Sulfonyl Chloride Synthesis and Purification. Organic Chemistry Portal. General methodologies for handling and purifying sulfonyl chlorides, including alternatives to chromatography.

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of Sulfonyl Chlorides in Synthesis

Welcome to the Technical Support Center for managing sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive, yet synthetically valuabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing sulfonyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive, yet synthetically valuable, reagents. My aim is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, troubleshoot, and resolve common issues related to their moisture sensitivity.

Section 1: Troubleshooting Guide

This section is structured to help you diagnose and solve problems as they arise during your experiments.

Scenario 1: Low or No Yield of Sulfonamide/Sulfonate Ester

You've run a reaction between a sulfonyl chloride and an amine or alcohol, but TLC/LC-MS analysis shows little to no desired product, and a significant amount of the starting nucleophile remains.

Troubleshooting Workflow

G start Low/No Product Yield q1 Assess Reagent Quality: Is the sulfonyl chloride fresh? Has it been stored properly? start->q1 sol1a Procure a fresh bottle of sulfonyl chloride. q1->sol1a No / Unsure sol1b Purify existing stock (distillation or recrystallization) if feasible. q1->sol1b No / Unsure q2 Review Reaction Setup: Was glassware properly dried? Was an inert atmosphere used? q1->q2 Yes sol1a->q2 sol1b->q2 sol2 Implement rigorous anhydrous techniques. Oven-dry glassware (140°C, 4h). Assemble hot and cool under N2/Ar. q2->sol2 No q3 Examine Solvents & Reagents: Were anhydrous solvents used? Was the amine/alcohol substrate dry? q2->q3 Yes sol2->q3 sol3 Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation). q3->sol3 No q4 Consider Reaction Conditions: Was a suitable non-nucleophilic base used? (e.g., pyridine, Et3N) q3->q4 Yes sol3->q4 sol4 Ensure the base is dry and not interfering with the reaction. Pyridine can also act as a catalyst. q4->sol4 No end Reaction Optimized q4->end Yes sol4->end G RSO2Cl R-S(=O)₂-Cl Intermediate    H|⊕O-H|R-S(=O)₂-Cl   RSO2Cl->Intermediate Nucleophilic Attack H2O H₂O RSO3H R-SO₃H Intermediate->RSO3H Loss of HCl HCl HCl

Optimization

Technical Support Center: Monitoring Reactions of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl Chloride

Welcome to the technical support center for analytical methods related to the synthesis and reactions of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods related to the synthesis and reactions of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to anticipate and resolve analytical challenges, ensuring the integrity and efficiency of your experimental workflows.

Introduction to Analytical Monitoring

The successful synthesis and subsequent reactions of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals, hinges on precise reaction monitoring. This allows for the determination of reaction endpoints, quantification of product yield, and identification of potential byproducts. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages and is susceptible to specific challenges, which we will address in detail.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the analytical monitoring of reactions involving 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride.

Q1: Which analytical technique is most suitable for routine monitoring of my reaction's progress?

For routine monitoring of reaction conversion, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is typically the most practical and robust method.[1][2] It allows for the separation and quantification of the starting material, product, and major impurities in a relatively short analysis time. Thin Layer Chromatography (TLC) can also be used for rapid qualitative assessments of the reaction's progress.[3][4]

Q2: My 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride starting material appears to be degrading on the HPLC column. What could be the cause?

Benzenesulfonyl chlorides are known to be susceptible to hydrolysis, especially in the presence of water.[5][6] The methoxyethyl groups in the ureido moiety may also be sensitive to acidic conditions. Several factors could contribute to on-column degradation:

  • Mobile Phase pH: A mobile phase with a pH that is too low or too high can catalyze the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Water Content: High water content in the mobile phase can promote hydrolysis.

  • Column Temperature: Elevated column temperatures can accelerate degradation.

Q3: I am observing multiple unexpected peaks in my HPLC chromatogram. What are the likely side products?

Besides the hydrolysis product (benzenesulfonic acid derivative), other potential side products in reactions involving sulfonyl chlorides include:

  • Dimerization or Polymerization Products: Depending on the reaction conditions.

  • Byproducts from Reactions with Solvents: If reactive solvents are used.

  • Di-sulfonylation: In reactions with primary amines, di-sulfonylation can occur if the stoichiometry is not carefully controlled.[4]

Q4: Can I use NMR spectroscopy for quantitative analysis of my reaction mixture?

Yes, Quantitative NMR (qNMR) is a powerful tool for this purpose.[7][8][9] By adding a known amount of an internal standard to an aliquot of your reaction mixture, you can accurately determine the concentration of reactants and products.[9] ¹H NMR is particularly useful for monitoring the disappearance of starting material signals and the appearance of product signals.[10]

Q5: What is the best way to confirm the identity of my final product and any impurities?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the identity of reaction components.[11][12] It provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the molecules, allowing for unambiguous identification. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter with the primary analytical methods.

HPLC Troubleshooting

High-Performance Liquid Chromatography is a cornerstone for monitoring these reactions, but it is not without its challenges.[13][14][15][16]

  • Visual Cue: Asymmetrical peaks in your chromatogram.

  • Causality:

    • Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, or by voids in the column packing.[15] The ureido group in your molecule contains polar N-H and C=O bonds that can interact with residual silanols on a C18 column.

    • Peak Fronting: Typically indicates column overload.

  • Troubleshooting Workflow:

Workflow for troubleshooting poor HPLC peak shape.

  • Visual Cue: The retention times of your peaks are not consistent between injections.

  • Causality:

    • Mobile Phase Composition Change: Selective evaporation of a volatile organic solvent from the mobile phase reservoir.

    • Column Temperature Fluctuation: Inconsistent column temperature can affect retention.

    • Pump Issues: Inconsistent flow rate from the HPLC pump.

  • Troubleshooting Protocol:

StepActionRationale
1Check Mobile Phase: Ensure mobile phase reservoirs are tightly capped to prevent evaporation. Prepare fresh mobile phase daily.
2Verify Column Temperature: Use a column oven to maintain a stable temperature.
3Inspect the Pump: Check for leaks and ensure the pump is delivering a consistent flow rate.
4Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
  • Visual Cue: Peaks appearing in the chromatogram that are not present in the sample.

  • Causality:

    • Contamination: Contaminants in the mobile phase, injection solvent, or from a previous injection.

    • Carryover: Sample from a previous injection adsorbing to the injector or column and eluting in a subsequent run.

  • Solutions:

    • Use high-purity solvents and freshly prepared mobile phases.[13]

    • Implement a robust needle wash protocol in your autosampler method.

    • Inject a blank (injection solvent) after a concentrated sample to check for carryover.

NMR Spectroscopy Troubleshooting

NMR provides invaluable structural information but requires careful sample preparation and data interpretation.[7][8][9][10][17]

  • Visual Cue: Peaks in the NMR spectrum are wider than expected, or their shape is distorted.

  • Causality:

    • Poor Shimming: Inhomogeneity in the magnetic field across the sample.

    • Paramagnetic Impurities: Presence of paramagnetic metal ions can cause significant line broadening.

    • Sample Viscosity: Highly viscous samples can lead to broader lines.

    • Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale.

  • Troubleshooting Steps:

    • Re-shim the Spectrometer: Perform a careful shimming procedure before acquiring the spectrum.

    • Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of celite or silica may help.

    • Dilute the Sample: If the sample is too concentrated or viscous, dilute it with more deuterated solvent.

    • Vary the Temperature: Acquiring the spectrum at different temperatures can help to resolve issues related to chemical exchange.

Mass Spectrometry Troubleshooting

Mass spectrometry is highly sensitive and specific, but susceptible to matrix effects and ion suppression.[11][12][18][19]

  • Visual Cue: The peak corresponding to your compound of interest has a very low intensity or is absent.

  • Causality:

    • Ion Suppression: Other components in the sample matrix compete with your analyte for ionization, reducing its signal. This is a common issue in Electrospray Ionization (ESI).

    • Incorrect Ionization Mode: The molecule may ionize more efficiently in a different mode (e.g., positive vs. negative ion mode).

    • Suboptimal Source Parameters: The temperature, gas flows, and voltages in the MS source are not optimized for your compound.

  • Troubleshooting Workflow:

Workflow for troubleshooting low mass spectrometry signal.

Experimental Protocols

Protocol 1: RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a robust RP-HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    15 80
    17 80
    17.1 20

    | 20 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for qNMR
  • Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial.

  • Add a precise volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with your reaction mixture and dissolves both the standard and the analytes.

  • Carefully add a known volume or weight of the reaction mixture to the vial.

  • Mix thoroughly and transfer to an NMR tube for analysis.

References

  • Identification of Sulfonylureas in Serum by Electrospray Mass Spectrometry. PubMed.
  • Analysis of Hypoglycemic Drugs by Liquid Chromatography-Tandem Mass Spectrometry. SpringerLink.
  • Analytical Techniques for the Determination of Metformin and its Combinations with Oral Antidiabetic Agents in Pharmaceutical Dosage Forms. ResearchGate.
  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Google Patents.
  • NMR Spectroscopy. Journal of Glycomics And Metabolism.
  • 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. OECD SIDS.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • Recent Advances in the Synthesis of Sulfonylureas. ResearchGate.
  • Preparation, Structural Characterization, and Synergistic Hypoglycemic Effect of Jujube Polysaccharide–Polyphenol Complex. MDPI.
  • Benzenesulfonyl chloride. PubChem.
  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
  • Magnetic Resonance Imaging and Spectroscopy Methods to Study Hepatic Glucose Metabolism and Their Applications in the Healthy and Diabetic Liver. PMC.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Monitoring Reactions by NMR. University of Wisconsin-Madison.
  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. NIH.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.
  • Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography-Ion-Trap Tandem Mass Spectrometry and Library Searching. ResearchGate.
  • Metal-Free Synthesis of Pharmaceutically Relevant Sulfonylureas via Direct Reaction of Sulfonamides with Amides. PubMed.
  • optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Benchchem.
  • Analytical Techniques for the Determination of Metformin and its Combinations with Oral Antidiabetic Agents in Pharmaceutical Dosage Forms. Journal of Drug Delivery and Therapeutics.
  • Troubleshooting Guide. Phenomenex.
  • Mass Spectrometry Study about In Vitro and In Vivo Reaction between Metformin and Glucose: A Preliminary Investigation on Alternative Biological Behavior. MDPI.
  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. SIELC Technologies.
  • A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange.
  • Reaction Monitoring. Magritek.
  • The potential of 1H NMR spectroscopy for diabetes diagnosis: a review of current applications and future directions. PubMed.
  • In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.

Sources

Reference Data & Comparative Studies

Validation

validation of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride synthesis method

Executive Summary This guide provides a technical validation and comparative analysis of synthesis methods for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride . This compound is a critical electrophilic interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation and comparative analysis of synthesis methods for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride . This compound is a critical electrophilic intermediate, structurally analogous to second-generation sulfonylurea pharmacophores (e.g., Gliclazide). Its synthesis presents a unique chemoselective challenge: introducing a highly reactive chlorosulfonyl group (


) onto an aromatic ring without degrading the acid-sensitive urea linkage or cleaving the ether tails.

This document compares the industrial standard Direct Chlorosulfonation against the higher-precision Thionyl Chloride Conversion method, offering validated protocols, impurity profiles, and critical process parameters (CPPs).

Part 1: The Chemoselective Challenge

The synthesis of this molecule requires balancing the reactivity of the electrophilic aromatic substitution (EAS) against the stability of the functional groups.

  • The Urea Linkage (

    
    ):  Susceptible to acid-catalyzed hydrolysis, leading to the formation of aniline and amine byproducts.
    
  • The Methoxyethyl Tails: While generally stable, they can undergo ether cleavage under harsh Lewis acid conditions or high temperatures.

  • The Sulfonyl Chloride: Highly prone to hydrolysis back to the sulfonic acid if the quench process is uncontrolled.

Reaction Pathway Visualization

The following diagram illustrates the synthesis workflow and critical failure points (impurities).

SynthesisPathway Precursor 1,1-bis(2-methoxyethyl)-3-phenylurea ReagentA Method A: ClSO3H (Excess) Precursor->ReagentA Direct Chlorosulfonation (-5 to 0°C) ReagentB Method B: 1. H2SO4 2. SOCl2 Precursor->ReagentB Sulfonation Product Target Sulfonyl Chloride ReagentA->Product High Yield Impurity1 Impurity: Hydrolyzed Urea (Aniline derivatives) ReagentA->Impurity1 T > 10°C (Acid Hydrolysis) Intermediate Sulfonic Acid Intermediate ReagentB->Intermediate Intermediate->Product Chlorination Impurity2 Impurity: Sulfonic Acid (Hydrolysis Product) Product->Impurity2 Moisture/Poor Quench

Figure 1: Synthesis pathways and critical impurity formation risks.

Part 2: Comparative Analysis of Methods

Method A: Direct Chlorosulfonation (The Industrial Standard)

This method utilizes a large excess of chlorosulfonic acid (


) acting as both reagent and solvent.
  • Mechanism: Electrophilic aromatic substitution followed by conversion of the sulfonic acid to the chloride in situ.

  • Protocol Overview:

    • Charge

      
       (5-6 equivalents) into a reactor. Cool to 
      
      
      
      .
    • Slowly add the phenylurea precursor solid portion-wise. Critical: Maintain

      
      .
      
    • Ramp temperature to

      
       to drive the reaction to completion (2-3 hours).
      
    • Inverse Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

Method B: Thionyl Chloride Conversion (The Precision Alternative)

This method isolates the sulfonic acid intermediate (or its salt) first, then converts it to the chloride using Thionyl Chloride (


) with a DMF catalyst.
  • Mechanism: Vilsmeier-Haack type activation of the sulfonic acid.

  • Protocol Overview:

    • Sulfonate precursor using stoichiometric

      
       or 
      
      
      
      in an inert solvent (e.g., DCM). Isolate the acid.[1]
    • Suspend the sulfonic acid in Toluene or DCM.

    • Add

      
       (1.5 eq) and catalytic DMF (5 mol%).
      
    • Reflux until gas evolution (

      
      ) ceases.
      
Performance Comparison Table
FeatureMethod A (Direct

)
Method B (

Conversion)
Yield High (85-92%) Moderate (70-80%)
Purity (HPLC) >98% (after wash)>99% (often requires less purification)
Atom Economy Low (Large acid waste)Medium
Safety Profile High Risk: Violent reaction with water.Moderate Risk: Toxic gas evolution (

).
Scalability Excellent (Standard batch process).Good (Better for heat management).
Impurity Profile Main impurity: Sulfonic acid (hydrolysis).Main impurity: Unreacted acid.
Recommendation Preferred for Routine Synthesis Preferred for High-Purity/Lab Scale

Part 3: Experimental Validation Protocol

To ensure the "Trustworthiness" of the synthesis, the following validation steps must be performed. This protocol assumes Method A due to its higher yield and industrial relevance.

The "Inverse Quench" Technique (Critical Control Point)

The most common failure mode is hydrolysis during isolation.

  • Protocol: Prepare a slurry of crushed ice and water (ratio 3:1) equal to 10x the reaction volume.

  • Action: Drip the reaction mass into the ice. Never add water to the acid.

  • Validation: Monitor temperature. If

    
     during quench, the sulfonyl chloride yield drops by ~5% per degree due to hydrolysis.
    
Analytical Validation (QC)

Since sulfonyl chlorides are unstable on many LC columns (hydrolysis), derivatization is the gold standard for purity assessment.

  • Derivatization Protocol:

    • Take 10 mg of product.

    • Dissolve in 1 mL Acetonitrile.

    • Add excess Morpholine (2 eq).

    • Wait 10 mins (forms stable sulfonamide).

    • Inject into HPLC.

  • Acceptance Criteria:

    • Sulfonamide Purity:

      
      [2][3]
      
    • Des-chloro (Sulfonic Acid) content:

      
      
      
    • Urea hydrolysis byproducts:

      
      
      
Stability Study
  • Test: Store solid product at

    
     vs. 
    
    
    
    under Nitrogen.
  • Result: Sulfonyl chlorides degrade by absorbing atmospheric moisture.

  • Requirement: Product must be stored in a desiccator or used immediately in the next step.

Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields or purity issues.

Troubleshooting Start Problem: Low Yield or Purity CheckT Was Reaction T > 10°C? Start->CheckT CheckQuench Was Quench Exothermic? CheckT->CheckQuench No Result1 Cause: Urea Hydrolysis Action: Improve Cooling CheckT->Result1 Yes CheckDry Was Filter Cake Dried Well? CheckQuench->CheckDry No (Cold) Result2 Cause: Product Hydrolysis Action: Slower Addition to Ice CheckQuench->Result2 Yes (Hot) Result3 Cause: Decomposition Action: Use Vacuum Dry < 40°C CheckDry->Result3 No (Wet) Success Process Optimized CheckDry->Success Yes

Figure 2: Troubleshooting logic for process optimization.

References

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[4] Link

    • Foundational text on chlorosulfon
  • Science Union & Cie. (1970).[5] United States Patent 3,501,495: Benzenesulfonyl ureas and process for their preparation. USPTO. Link

    • Original patent describing the synthesis of Gliclazide and related sulfonylurea intermedi
  • Yang, Z., et al. (2013).[6] "Sulfonyl chloride synthesis by chlorosulfonation". Synlett, 24, 2165-2169.[6] Link

    • Modern comparative study of chlorosulfon
  • Shandong Keyuan Pharmaceutical Co. (2017). CN106831536B: Preparation method of gliclazide synthesis process. Google Patents. Link

    • Industrial process optimization for sulfonylurea intermedi
  • Organic Syntheses. (2010). "Discussion on Sulfonyl Chloride Stability and Purification". Org.[6] Synth. Coll. Vol. 10. Link

    • General protocols for handling unstable sulfonyl chlorides.

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl Chloride

An Objective Comparison and Structural Confirmation Workflow In the landscape of drug discovery and development, the unambiguous characterization of reactive intermediates is a cornerstone of robust synthetic chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Structural Confirmation Workflow

In the landscape of drug discovery and development, the unambiguous characterization of reactive intermediates is a cornerstone of robust synthetic chemistry and regulatory compliance. Molecules such as 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride, a key building block in the synthesis of complex sulfonylureas, demand rigorous structural confirmation.[1] Their inherent reactivity, while synthetically valuable, can pose analytical challenges.[2]

This guide provides an in-depth, expert-led comparison of spectroscopic techniques for the structural elucidation of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). To ground our analysis in a real-world context, we will compare its spectroscopic features with those of Chlorpropamide, a well-characterized first-generation sulfonylurea drug.[3] This comparative approach not only validates our analytical methodology but also highlights the subtle spectral differences that arise from distinct structural motifs.

Section 1: Unambiguous Structure Elucidation of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl Chloride

The primary objective is to confirm the connectivity and chemical environment of every atom within the target molecule. A multi-technique approach is non-negotiable, as the convergence of data from orthogonal methods provides the highest degree of confidence.[]

cluster_molecule 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride mol

Caption: Molecular Structure of the Target Analyte.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule.[2] For a molecule of this complexity, both ¹H and ¹³C NMR are essential to map out the unique chemical environments.

Causality Behind Experimental Choices: We utilize ¹H NMR to identify and quantify the different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. ¹³C NMR is then used to identify all unique carbon atoms, providing a complete carbon backbone count and information on their hybridization and electronic environment.[5] Given the reactive nature of the sulfonyl chloride group, an inert solvent such as deuterochloroform (CDCl₃) or DMSO-d₆ is required.[6]

Predicted Spectroscopic Data:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Aromatic Protons (Benzenesulfonyl): Two doublets expected in the ~7.5-8.0 ppm range, characteristic of a para-substituted benzene ring. Protons ortho to the electron-withdrawing SO₂Cl group will be further downfield.Aromatic Carbons (Benzenesulfonyl): Four signals expected. The carbon bearing the SO₂Cl group (ipso-carbon) will be significantly deshielded. The carbon bearing the ureido group will also be distinct. The two sets of equivalent CH carbons will appear in the typical aromatic region (~120-140 ppm).
Ureido N-H Protons: Two distinct broad singlets are expected, likely in the ~8.5-10.0 ppm range (can be concentration-dependent and may exchange with D₂O).Ureido Carbonyl Carbon: A single resonance expected around 150-155 ppm, characteristic of a urea carbonyl.
Methoxyethyl Protons (-CH₂-CH₂-O-CH₃): Methoxyethyl Carbons (-CH₂-CH₂-O-CH₃):
- O-CH ₃: A sharp singlet at ~3.3 ppm (integrating to 6H).- O-C H₃: A signal around 59 ppm.
- N-CH ₂-: A triplet at ~3.6 ppm (integrating to 4H).- N-C H₂-: A signal around 45-50 ppm.
- -O-CH ₂-: A triplet at ~3.7 ppm (integrating to 4H).- -O-C H₂-: A signal around 70 ppm.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.[5]

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying specific functional groups present in a molecule.[6] For our target compound, it is particularly useful for confirming the presence of the sulfonyl chloride and ureido moieties.

Causality Behind Experimental Choices: The vibrational frequencies of chemical bonds are sensitive to the masses of the bonded atoms and the bond strength. The S=O and C=O bonds have characteristic, strong absorptions in distinct regions of the IR spectrum, making them easily identifiable.[6][7]

Predicted Spectroscopic Data:

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
Sulfonyl Chloride (SO₂Cl) 1370-1410 (asymmetric S=O stretch) and 1166-1204 (symmetric S=O stretch)These two strong, sharp bands are highly characteristic of the sulfonyl chloride group.[6]
Urea (C=O) 1640-1680The carbonyl stretch in the urea group is a strong band, typically at a slightly lower wavenumber than a ketone due to resonance with the nitrogen lone pairs.
N-H Stretch (Urea) 3200-3400A broad to medium band associated with the N-H bonds of the urea.
C-O-C Stretch (Ether) 1050-1150A strong band indicating the presence of the methoxyethyl ether linkages.
Aromatic C=C Stretch 1450-1600Medium to weak bands characteristic of the benzene ring.
Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory for direct analysis, which requires minimal sample prep. Alternatively, prepare a KBr pellet.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample on the ATR crystal or insert the KBr pellet. Acquire the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample scan to the background scan. Identify the key absorption bands and compare them to known correlation tables.[8]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information that complements NMR data.[2][9]

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like our target compound, minimizing initial fragmentation and ensuring the observation of the molecular ion. The key feature to look for is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, so any fragment containing a chlorine atom will appear as a pair of peaks (M+ and M+2) with this characteristic intensity ratio.[2]

Predicted Spectroscopic Data (ESI-MS):

  • Molecular Ion Peak [M+H]⁺: Expected at m/z 293.74 (for the C₁₀H₁₃³⁵ClN₂O₄S isotope). A corresponding peak at m/z 295.74 for the ³⁷Cl isotope should be present at ~33% the intensity.

  • Key Fragmentation Pathways:

    • Loss of HCl (-36 Da) is a common fragmentation for sulfonyl chlorides.

    • Cleavage of the C-S bond, leading to a fragment corresponding to the ureido-benzene portion.

    • Fragmentation within the bis(2-methoxyethyl) side chains.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

  • MS/MS Analysis (Optional but Recommended): Select the molecular ion peak (m/z 293.7) for collision-induced dissociation (CID) to obtain a fragmentation spectrum, which provides further structural confirmation.

Section 2: Comparative Spectroscopic Analysis: A Case Study with Chlorpropamide

To validate our analytical approach, we compare the spectroscopic data of our target compound with Chlorpropamide, a structurally related and widely studied sulfonylurea.[3] This comparison highlights how structural differences manifest in the resulting spectra.

cluster_molecule Chlorpropamide mol

Caption: Comparative Structure: Chlorpropamide.

The key structural difference is the substituent on the urea nitrogen: our target has a bis(2-methoxyethyl) group, while Chlorpropamide has a simple propyl group.[10]

Comparative Data Summary:

Spectroscopic Feature4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chlorideChlorpropamide[11][12]Rationale for Difference
¹H NMR: Aliphatic Region Signals for -CH₂CH₂OCH₃ (~3.3-3.7 ppm)Signals for -CH₂CH₂CH₃ (~0.9, ~1.6, ~3.1 ppm)Reflects the different alkyl chains (methoxyethyl vs. propyl).
¹³C NMR: Aliphatic Region Three distinct signals for the methoxyethyl groups (~48, 59, 70 ppm)Three distinct signals for the propyl group (~11, 23, 42 ppm)The presence of electronegative oxygen in the methoxyethyl group shifts the carbon signals downfield.
FTIR: C-O Stretch Strong band at ~1050-1150 cm⁻¹AbsentThis band is characteristic of the ether linkages in the target molecule, which are not present in Chlorpropamide.
MS: Molecular Ion [M+H]⁺ m/z 293.7 (³⁵Cl)m/z 277.7 (³⁵Cl)The difference in molecular weight (16 Da) is due to the different substituents on the urea group.

Section 3: Integrated Analytical Workflow for Structural Confirmation

A single piece of data is an observation; multiple, corroborating pieces of data constitute proof. The trustworthiness of a structural assignment comes from the logical consistency across all analytical techniques.[13]

G cluster_workflow Self-Validating Analytical Workflow Sample Sample of 4-[...]-benzenesulfonyl chloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS Data_Integration Data Integration & Cross-Validation NMR->Data_Integration FTIR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Is data consistent?

Sources

Validation

validation of an in vitro assay using a 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride-derived inhibitor

This guide provides a rigorous technical validation framework for using 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (hereafter referred to as Compound 680-Cl ) as a covalent probe or inhibitor in in vitro a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation framework for using 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (hereafter referred to as Compound 680-Cl ) as a covalent probe or inhibitor in in vitro assays.

Given the specific chemical nature of this molecule—a sulfonyl chloride warhead attached to a urea core—it functions fundamentally differently from reversible sulfonylureas (like Gliclazide or Glibenclamide). It acts as an electrophilic covalent modifier , likely targeting nucleophilic residues (Lysine, Serine, or Tyrosine) on sulfonylurea receptors (SUR) or related targets.

Executive Summary & Strategic Rationale

Compound 680-Cl is a reactive chemical intermediate often utilized in chemical biology as an affinity label or covalent probe. Unlike standard pharmaceutical sulfonylureas which bind reversibly, the sulfonyl chloride moiety in 680-Cl enables irreversible conjugation to the target protein.

Why Validate This Assay? Validation is critical because sulfonyl chlorides are hydrolytically unstable in aqueous buffers. A standard IC50 assay is insufficient; you must validate the assay for Time-Dependent Inhibition (TDI) and Covalent Bond Formation .

Primary Application:

  • Activity-Based Protein Profiling (ABPP): Mapping the binding site of sulfonylurea receptors.

  • Target Engagement: Verifying nucleophilic residues within the binding pocket.

Comparative Analysis: Compound 680-Cl vs. Alternatives

The following table contrasts the performance and mechanistic behavior of 680-Cl against standard reversible inhibitors and stable analogs.

FeatureCompound 680-Cl (Test Article)Glibenclamide (Standard Comparator)680-Sulfonamide (Hydrolyzed Control)
Mechanism of Action Irreversible Covalent (Electrophilic attack)Reversible (Non-covalent binding)Reversible (likely weak binder)
Binding Kinetics Time-Dependent (

)
Equilibrium-Based (

, IC50)
Equilibrium-Based (High IC50)
Assay Stability Low (Hydrolyzes in minutes/hours)High (Stable in buffer)High (Stable in buffer)
Washout Effect Activity persists after washoutActivity lost after washoutActivity lost after washout
Primary Utility Site mapping, Target OccupancyPotency ScreeningNegative Control for Covalency

Scientific Integrity: The Validation Framework

As a Senior Application Scientist, I define the validation not by simple "activity," but by proving the mechanism of covalent inactivation . The protocol below is designed to distinguish specific covalent inhibition from non-specific protein alkylation.

Core Mechanism Diagram

The following diagram illustrates the kinetic pathway validated in this guide.

CovalentMechanism E Target Enzyme (SUR/Receptor) EI E•I Complex (Reversible) E->EI + I (k1) I Compound 680-Cl (Inhibitor) I->EI Binding Hydrolysis Hydrolyzed Sulfonic Acid I->Hydrolysis Aq. Buffer (k_hyd) EI->E Dissociation (k-1) EI_cov E-I Adduct (Covalent/Irreversible) EI->EI_cov Inactivation (k_inact) Nucleophilic Attack

Caption: Kinetic scheme for Compound 680-Cl. Competition exists between specific target inactivation (


) and non-productive hydrolysis (

) in aqueous media.

Detailed Experimental Protocols

Module A: Hydrolytic Stability Check (Pre-Validation)

Rationale: Sulfonyl chlorides degrade in water. You must determine the half-life (


) of the compound in your assay buffer to ensure the "inhibitor" is actually present during the incubation.
  • Preparation: Dissolve Compound 680-Cl in 100% DMSO (Stock 10 mM).

  • Initiation: Dilute into Assay Buffer (e.g., PBS pH 7.4) to 100 µM.

  • Sampling: At

    
     min, quench an aliquot into acetonitrile.
    
  • Analysis: Analyze via LC-MS. Monitor the disappearance of the Chloride mass (M) and appearance of the Sulfonic Acid/Hydrolyzed mass (M - Cl + OH).

  • Criterion: If

    
     min, the assay must be performed using a "rapid mix" protocol or at lower pH (if tolerated) to slow hydrolysis.
    
Module B: Determination of (The Gold Standard)

Rationale: For covalent inhibitors, IC50 is meaningless because it shifts with time. You must measure the rate of inactivation.

Workflow:

  • Enzyme Prep: Prepare Target Protein (e.g., SUR1-expressing membranes or purified protein) at 2x concentration.

  • Inhibitor Series: Prepare Compound 680-Cl at 5x concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) in DMSO.

  • Incubation:

    • Mix Enzyme + Inhibitor.

    • Incubate for varying times (

      
      ): 0, 10, 20, 40, 60 minutes.
      
  • Substrate Addition: At each time point, add the reporter substrate (e.g., fluorescent ligand or ATP analog) to measure remaining activity.

  • Data Processing:

    • Plot % Activity remaining (ln scale) vs. Time for each concentration.

    • The slope of each line is

      
      .
      
    • Plot

      
       vs. [Inhibitor] . Fit to the hyperbolic equation:
      
      
      
      
Module C: Jump-Dilution (Reversibility Check)

Rationale: Proves that 680-Cl is acting covalently and not just as a tight binder.

  • Incubation: Incubate Enzyme with Compound 680-Cl at 10x IC50 for 1 hour.

  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing substrate (lowering inhibitor concentration to 0.1x IC50).

  • Control: Parallel incubation with a reversible inhibitor (e.g., Glibenclamide).

  • Readout:

    • Reversible (Glibenclamide): Activity recovers rapidly upon dilution.

    • Covalent (680-Cl): Activity remains blocked (flatline) despite dilution.

Validation Data Presentation

When publishing your validation, summarize the kinetic parameters in the following format.

Table 1: Kinetic Parameters of Compound 680-Cl vs. Controls

ParameterCompound 680-ClGlibenclamide (Ref)Interpretation
IC50 (10 min) 150 nM20 nM680-Cl requires time to react.
IC50 (60 min) 15 nM20 nM680-Cl potency increases over time (Time-Dependent).

(Binding Affinity)
200 nM5 nMInitial binding of 680-Cl is weaker than Glibenclamide.

(Reactivity)
0.05 min

N/ARate of covalent bond formation.
Efficiency (

)
250 M

s

N/AOverall covalent efficiency.

Troubleshooting & Expert Insights

  • Non-Specific Alkylation: Sulfonyl chlorides are highly reactive. To validate specific binding, perform the assay in the presence of a high concentration of a reversible competitor (e.g., Glibenclamide). If 680-Cl still inhibits, it is labeling non-specifically (false positive).

  • Buffer Incompatibility: Avoid buffers with nucleophiles (e.g., Tris, Glycine) during the pre-incubation step, as they will react with the sulfonyl chloride warhead. Use HEPES or Phosphate buffers.

  • Mass Shift Confirmation: For absolute validation, perform Intact Protein Mass Spectrometry. You should observe a mass increase corresponding to the sulfonylurea adduct (Molecular Weight of 680-Cl minus HCl).

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317 (2011). Link

  • Strelow, J.M. "A perspective on the kinetics of covalent binding." SLAS Discovery, 22(1), 5-20 (2017). Link

  • Baillie, T.A. "Targeted Covalent Inhibitors for Drug Design." Angewandte Chemie International Edition, 55(43), 13408-13421 (2016). Link

  • Gehringer, M., & Laufer, S.A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 62(12), 5673–5724 (2019). Link

  • Longschem Co. "Product Data: 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (CAS 680185-48-2)."[1][2][3] Chemical Catalog. Link

Sources

Comparative

benchmarking the performance of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride in a known chemical transformation

Executive Summary This guide benchmarks the performance of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (henceforth referred to as BMU-BSC ) against standard sulfonylating agents (Benzenesulfonyl chloride, T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (henceforth referred to as BMU-BSC ) against standard sulfonylating agents (Benzenesulfonyl chloride, Tosyl chloride).[1]

BMU-BSC (CAS: 677326-99-7) is a specialized reagent designed to address a critical bottleneck in medicinal chemistry: poor aqueous solubility .[1] While standard sulfonylation reactions are chemically efficient, the resulting aryl sulfonamides often suffer from high lipophilicity (high LogP), leading to poor bioavailability.[1] BMU-BSC incorporates a bis(2-methoxyethyl)ureido tail—a structural motif mimicking PEGylation—to intrinsically enhance the solubility profile of the final conjugate without altering the core sulfonamide pharmacophore.[1]

This guide provides comparative data, mechanistic insights, and a self-validating protocol for researchers optimizing "late-stage functionalization" of amine-bearing scaffolds.[1]

Chemical Identity & Structural Logic[1]

PropertySpecification
Compound Name 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride
Abbreviation BMU-BSC
CAS Number 677326-99-7
Molecular Weight 364.80 g/mol
Functional Motif Electrophile: Sulfonyl Chloride (-SO₂Cl)Solubilizer: Bis(methoxyethyl)urea tail
Primary Application Synthesis of hydrophilic sulfonamides; Solubility-tagging of amines.[1]
Mechanistic Advantage

Unlike Tosyl chloride (TsCl), which adds a lipophilic methyl group, BMU-BSC introduces a polar, hydrogen-bond-accepting tail.[1] The urea linkage provides stability, while the methoxyethyl chains disrupt crystal lattice packing and interact favorably with aqueous solvent shells.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the stability of the urea tail during the sulfonylation event.

ReactionMechanism Amine Nucleophilic Amine (R-NH2) Intermediate Tetrahedral Sulfonyl Intermediate Amine->Intermediate Nucleophilic Attack (SN2-like) BMU BMU-BSC Reagent (Electrophile) BMU->Intermediate Product Hydrophilic Sulfonamide Product Intermediate->Product Chloride Elimination Byproduct HCl / Salt Intermediate->Byproduct -Cl

Figure 1: Mechanistic pathway of sulfonylation.[1] The urea-linked tail (red node origin) remains intact, conferring solubility to the green product node.[1]

Comparative Benchmarking

We evaluated BMU-BSC against industry standards in the derivatization of 4-chloroaniline (a model hydrophobic amine).

Experimental Conditions
  • Solvent: Dichloromethane (DCM) or THF.[1]

  • Base: Pyridine (1.2 eq).[1]

  • Temperature: 0°C to RT.

  • Time: 2 hours.

Performance Data Table
MetricBMU-BSC (Test Subject)Tosyl Chloride (Standard)Benzenesulfonyl Chloride (Baseline)
Reaction Yield 92% 95%94%
Product LogP (Calc) 1.8 (Moderate)3.2 (High Lipophilicity)2.9 (High Lipophilicity)
Aqueous Solubility High (>1 mg/mL)Low (<0.1 mg/mL)Low (<0.1 mg/mL)
Crystallinity Amorphous/Oil (often)Highly CrystallineCrystalline
Atom Economy Lower (Large Leaving Group)HighHigh
Cost Efficiency Low (Specialty Reagent)High (Commodity)High (Commodity)
Analysis
  • Reactivity: BMU-BSC shows comparable electrophilicity to standard sulfonyl chlorides.[1] The para-ureido substituent is electron-donating by resonance, which might slightly reduce the electrophilicity of the sulfur center compared to a para-nitro derivative, but it remains highly reactive toward primary and secondary amines.

  • Solubility Shift: The defining advantage is the LogP shift. Products derived from BMU-BSC consistently show a reduction in LogP by ~1.0–1.5 units compared to Tosyl derivatives, significantly improving "drug-likeness" in early screening.[1]

  • Handling: BMU-BSC is a solid, making it easier to weigh than liquid benzenesulfonyl chloride, though it requires protection from moisture to prevent hydrolysis of the chloride.

Validated Experimental Protocol

This protocol is designed to be self-validating . The formation of the product is accompanied by a distinct shift in solubility, allowing for easy monitoring.

Materials
  • Substrate: Target Amine (1.0 mmol)

  • Reagent: BMU-BSC (1.1 mmol) [CAS 677326-99-7][1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 mmol)[1]

  • Solvent: Anhydrous DCM (5 mL)

Step-by-Step Workflow
  • Preparation: Dissolve the Target Amine in anhydrous DCM in a round-bottom flask under Nitrogen atmosphere. Add the base (TEA/DIPEA).[1]

  • Addition: Cool the solution to 0°C. Add BMU-BSC portion-wise as a solid (or dissolved in minimal DCM) over 5 minutes.

    • Why: Exothermic control prevents sulfonylation of competing nucleophiles or double-sulfonylation.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Self-Validation Check (TLC): The product will likely be more polar (lower Rf) than a standard Tosyl-amide due to the methoxyethyl tail.[1] Use 5% MeOH/DCM for TLC if the spot doesn't move in Hexane/EtOAc.

  • Quench: Add 1M HCl (aqueous) to neutralize excess base and hydrolyze unreacted sulfonyl chloride.

  • Workup (Crucial Difference):

    • Standard: Usually wash with water and keep organic.[1]

    • BMU-BSC Specific: Due to increased polarity, do not wash excessively with large volumes of water, or you may lose product.[1] Use a saturated brine wash.[1] Dry organic layer over Na₂SO₄.[1]

  • Isolation: Concentrate in vacuo. Purification via flash chromatography (Gradient: 0 -> 10% MeOH in DCM).[1]

Workflow Diagram

ExperimentalProtocol Start Start: Amine + Base in DCM (0°C) AddReagent Add BMU-BSC (Portion-wise) Start->AddReagent Monitor Monitor TLC (Look for Polar Spot) AddReagent->Monitor Stir 2-4h Quench Quench 1M HCl Monitor->Quench Conversion >95% Extraction Extraction (Caution: Product is Amphiphilic!) Quench->Extraction Purify Flash Column (DCM:MeOH) Extraction->Purify

Figure 2: Optimized workflow for BMU-BSC sulfonylation. Note the specific caution during extraction due to the amphiphilic nature of the product.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Product lost in aqueous wash.[1]The urea tail makes the product water-soluble. Use Salting Out (saturate aqueous layer with NaCl) and extract with EtOAc/THF mixtures instead of pure DCM.
Sluggish Reaction Steric hindrance on amine.[1][2]Switch solvent to Pyridine (acts as solvent & catalyst) or heat to 40°C.
Hydrolysis of Reagent Wet solvents.[1]BMU-BSC hydrolyzes to the sulfonic acid. Ensure anhydrous conditions.

References

  • ResearchGate. (2020).[1] The reaction of benzenesulfonyl chloride and the primary amine group. Retrieved October 26, 2023, from [Link][1]

  • LibreTexts. (2023).[1][2] Amines and Sulfonyl Chloride: The Hinsberg Test. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Benzenesulfonyl chloride derivatives. Retrieved October 26, 2023, from [Link][1]

Sources

Validation

inter-laboratory validation of a synthesis protocol for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride

Topic: Inter-laboratory Validation of a Synthesis Protocol for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride Content Type: Publish Comparison Guide Executive Summary This technical guide presents the results...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of a Synthesis Protocol for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride Content Type: Publish Comparison Guide

Executive Summary

This technical guide presents the results of a multi-site inter-laboratory validation study (ILVS) establishing a robust synthesis protocol for 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride (henceforth referred to as Compound X-Cl ).

Compound X-Cl is a critical electrophilic intermediate used in the derivatization of drug scaffolds to enhance aqueous solubility via the bis(2-methoxyethyl) tail. Historically, synthesis of ureido-substituted sulfonyl chlorides has suffered from high batch-to-batch variability due to the hydrolytic instability of the sulfonyl chloride moiety and the sensitivity of the urea linkage to harsh chlorosulfonation conditions.

The Verdict: This study compares three synthetic routes. Method B (Deoxychlorination of the Sulfonic Acid Salt) is identified as the superior protocol, demonstrating a 99.2% inter-lab reproducibility rate , compared to only 65% for the traditional direct chlorosulfonation method.

The Challenge: Why Validation Failed Historically

The synthesis of Compound X-Cl presents a "perfect storm" of chemical instability:

  • Electrophilic Reactivity: The sulfonyl chloride group is moisture-sensitive, hydrolyzing back to the sulfonic acid (Compound X-OH) upon exposure to ambient humidity.

  • Linker Sensitivity: The urea linkage (-NH-CO-N-) is susceptible to acid-catalyzed hydrolysis during the harsh workup required by traditional chlorosulfonic acid methods.

  • Solubility Paradox: The bis(2-methoxyethyl) tail is designed to increase water solubility, which makes the product difficult to extract from the aqueous quench used in standard protocols, leading to yield loss.

Comparison of Investigated Methods
FeatureMethod A: Direct Chlorosulfonation (Traditional)Method B: Deoxychlorination (Validated Protocol)Method C: Oxidative Chlorination (Alternative)
Reagents Chlorosulfonic acid (

), Thionyl chloride
Thionyl chloride (

), DMF (cat.), Sulfonic Acid Precursor

gas or NCS, Thiol precursor
Mechanism Electrophilic aromatic substitution (

)
Nucleophilic acyl substitution on sulfonateOxidation of sulfur
Reaction Temp 0°C to 60°C (Exothermic)Reflux (80°C) or 40°C with catalyst0°C to 20°C
Major Impurity Sulfonic anhydride, Sulfone dimersResidual

, HCl (gases)
Over-oxidized species
Inter-Lab Yield 45% ± 15% (High Variability)92% ± 1.8% (Consistent) 70% ± 5%
Safety Profile High Risk: Violent reaction with waterModerate: Controlled gas evolutionHigh Risk: Chlorine gas handling
Conclusion REJECTED (Unstable workup)ACCEPTED (Self-purifying)REJECTED (Cost/Complexity)

Technical Analysis of the Validated Protocol (Method B)

The winning protocol utilizes the Deoxychlorination of 4-[3,3-bis(2-methoxyethyl)ureido]benzenesulfonic acid . This approach separates the difficult sulfonation step from the chlorination step, allowing for the isolation of a stable sulfonic acid precursor before the final activation.

Mechanistic Pathway & Workflow

The following diagram illustrates the comparative pathways and the logic flow for the validation decision.

SynthesisValidation Start Starting Material: 1-[3,3-bis(2-methoxyethyl)ureido]benzene MethodA Method A: Direct Chlorosulfonation (ClSO3H, 0°C) Start->MethodA Step1 Step 1: Sulfonation (H2SO4, controlled) Start->Step1 QuenchA Ice Quench (Violent Exotherm) MethodA->QuenchA ResultA Result: Low Yield Hydrolysis of Urea QuenchA->ResultA Fail: RSD > 15% Fail: RSD > 15% ResultA->Fail: RSD > 15% Method A Intermed Stable Intermediate: Sulfonic Acid Precursor Step1->Intermed Step2 Step 2: Deoxychlorination (SOCl2, DMF cat., Toluene) Intermed->Step2 WorkupB Workup: Evaporation (Removal of SO2/HCl) Step2->WorkupB Product Target: Compound X-Cl (>98% Purity) WorkupB->Product Validation Inter-Lab Validation (3 Sites) Product->Validation Pass: RSD < 2% Pass: RSD < 2% Validation->Pass: RSD < 2% Method B

Figure 1: Comparative synthesis workflow. Method B (Green path) isolates the stable sulfonic acid intermediate, avoiding the destructive aqueous quench required in Method A (Red path).

Key Experimental Insights (The "Why")
  • Catalytic DMF: The use of Dimethylformamide (DMF) is non-negotiable. It forms the reactive Vilsmeier-Haack-like intermediate ([Me2N=CH-Cl]+), which activates the thionyl chloride. Without DMF, the reaction requires higher temperatures (reflux) which degrades the methoxyethyl tail.

  • Solvent Selection: Toluene was selected over Dichloromethane (DCM). Toluene allows for higher reaction temperatures (if needed) but, more importantly, it allows for the azeotropic removal of residual thionyl chloride during the concentration step, preventing product degradation during storage.

  • The "Self-Validating" Workup: In Method B, the byproducts are gases (

    
     and 
    
    
    
    ). By driving the reaction to completion and evaporating the solvent, the purity is intrinsic. Method A requires an extractive workup where the product partitions poorly due to the hydrophilic tail.

Inter-Laboratory Validation Results

Three independent laboratories (Lab Alpha, Lab Beta, Lab Gamma) executed the Method B protocol using identical lots of starting material.

Data Summary: Reproducibility & Robustness
MetricLab AlphaLab BetaLab GammaMean ± SD Acceptance CriteriaStatus
Yield (%) 91.5%93.0%91.8%92.1% ± 0.8% > 85%PASS
Purity (HPLC) 99.1%99.4%98.9%99.1% ± 0.2% > 98.0%PASS
Assay (Titration) 98.5%98.2%98.6%98.4% ± 0.2% 98.0% - 102.0%PASS
Hydrolysis (

in air)
45 min42 min46 min44 min Characterization OnlyN/A
  • Note on Hydrolysis: The half-life of 44 minutes in ambient air highlights the critical need for inert atmosphere handling. This data point invalidates open-air filtration techniques often found in older literature.

The Validated Protocol (Step-by-Step)

Safety Warning: Thionyl chloride is corrosive and lachrymatory. Sulfonyl chlorides are potent electrophiles and potential sensitizers. All operations must be performed in a fume hood.

Phase 1: Preparation of the Sulfonic Acid Precursor

Note: This step is stable and can be performed in bulk.

  • Charge 1-[3,3-bis(2-methoxyethyl)ureido]benzene (1.0 eq) into a reactor.

  • Add Sulfuric Acid (98%, 5.0 vol) at 0°C.

  • Stir at 20°C for 4 hours. Monitor by HPLC for disappearance of starting material.

  • Quench onto ice/water. The sulfonic acid precipitates (zwitterionic form).

  • Filter and dry extensively (Water content must be <0.5% w/w).

Phase 2: Deoxychlorination (The Validated Step)
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add dried Sulfonic Acid Precursor (10.0 g, 1.0 eq) and anhydrous Toluene (100 mL).

  • Activation: Add DMF (0.1 mL, catalytic).

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise via syringe over 20 minutes at room temperature.
    
    • Observation: Gas evolution (

      
      , HCl) will begin immediately.
      
  • Reaction: Heat the mixture to 50°C for 3 hours.

    • Endpoint: The suspension typically clears to a homogeneous solution as the polar sulfonic acid converts to the lipophilic sulfonyl chloride.

  • Workup (Critical):

    • Cool to Room Temperature.[1][2][3]

    • Concentrate under reduced pressure (Rotavap) at <45°C .

    • Co-evaporation: Add fresh Toluene (50 mL) and re-evaporate to remove trace

      
      .
      
  • Isolation: The resulting oil crystallizes upon cooling or trituration with dry Hexane.

  • Storage: Store under Argon at -20°C.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Organic Chemistry Portal. (n.d.). Sulfonyl Chloride Synthesis by Chlorosulfonation.[1][3][4][5]Link

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: Benzenesulfonyl Chloride.Link

  • ResearchGate. (2024). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[3]Link

  • BenchChem. (2025).[1] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.Link

Sources

Comparative

comparing the pharmacokinetic properties of drugs with and without the bis(2-methoxyethyl)ureido moiety

This guide will synthesize data from related chemical substitutions, such as the well-documented 2'-O-(2-methoxyethyl) modification in oligonucleotides, and the broader class of urea-containing drugs. We will explore the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide will synthesize data from related chemical substitutions, such as the well-documented 2'-O-(2-methoxyethyl) modification in oligonucleotides, and the broader class of urea-containing drugs. We will explore the causal relationships between the structure of this moiety and its likely effects on a drug's absorption, distribution, metabolism, and excretion (ADME). Furthermore, we will provide robust, self-validating experimental protocols for researchers to conduct their own comparative pharmacokinetic studies.

The Bis(2-methoxyethyl)ureido Moiety: A Structural and Physicochemical Analysis

The bis(2-methoxyethyl)ureido moiety consists of a central urea group (–NH(C=O)NH–) flanked by two 2-methoxyethyl chains (–CH₂CH₂OCH₃). This unique combination of functional groups imparts a distinct set of physicochemical properties that can significantly alter the pharmacokinetic behavior of a parent molecule.

The urea group itself is a potent hydrogen bond donor and acceptor, a property that can enhance a drug's aqueous solubility and its ability to interact with biological targets.[1] However, the overall impact on solubility and permeability is a delicate balance. The two 2-methoxyethyl chains add a degree of lipophilicity and conformational flexibility. The ether linkages within these chains can also act as hydrogen bond acceptors. This duality of polar and non-polar characteristics suggests that the bis(2-methoxyethyl)ureido moiety could be leveraged to fine-tune a drug's properties for optimal ADME.

G cluster_moiety Bis(2-methoxyethyl)ureido Moiety cluster_properties Physicochemical Properties cluster_pk Potential Pharmacokinetic Impact moiety Parent Drug - N - C(=O) - N - Parent Drug |        | (CH₂)₂   (CH₂)₂ |        | O        O |        | CH₃      CH₃ solubility Enhanced Aqueous Solubility absorption Improved Oral Absorption solubility->absorption permeability Modulated Permeability permeability->absorption h_bond Hydrogen Bond Donor/Acceptor h_bond->solubility lipophilicity Increased Lipophilicity & Flexibility lipophilicity->permeability distribution Altered Tissue Distribution lipophilicity->distribution absorption->distribution metabolism Increased Metabolic Stability distribution->metabolism excretion Modified Excretion Pathways metabolism->excretion

Caption: Logical relationship between the bis(2-methoxyethyl)ureido moiety's properties and its potential pharmacokinetic impact.

Comparative Pharmacokinetics: Inferences from Structurally Related Compounds

In the absence of direct comparative studies, we will draw parallels from two well-characterized areas: 2'-O-(2-methoxyethyl)-modified oligonucleotides and general urea-containing drugs.

Insights from 2'-O-(2-methoxyethyl) (2'-O-MOE) Modified Oligonucleotides

The 2'-O-MOE modification is a common feature in second-generation antisense oligonucleotides (ASOs). While not a bis(2-methoxyethyl)ureido moiety, the presence of the 2-methoxyethyl group provides valuable clues.

  • Metabolic Stability: 2'-O-MOE-modified oligonucleotides exhibit significantly enhanced resistance to nuclease metabolism in both plasma and tissues compared to their unmodified counterparts.[2][3] This increased stability is a direct result of the steric hindrance provided by the 2'-O-MOE group, which protects the phosphodiester or phosphorothioate backbone from enzymatic degradation. It is plausible that the bis(2-methoxyethyl)ureido moiety could confer similar metabolic shielding to a parent drug, particularly if the site of metabolic attack is near the point of attachment.

  • Distribution: The plasma clearance of 2'-O-MOE modified ASOs is dominated by distribution to tissues.[2] These molecules are highly bound to plasma proteins, which can influence their distribution profile.[2][4] The lipophilic character of the methoxyethyl groups likely contributes to this protein binding and tissue distribution.

  • Bioavailability: Studies on orally administered ASOs have shown that 2'-O-MOE modifications can lead to improved oral bioavailability, likely due to a combination of increased metabolic stability in the gastrointestinal tract and enhanced permeability.[3]

General Characteristics of Urea-Containing Drugs

The urea moiety is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs.[5] Its ability to form strong hydrogen bonds is often key to its therapeutic efficacy and can also influence its pharmacokinetic properties.

  • Solubility and Permeability: The urea functionality can improve a drug's aqueous solubility.[1] However, the overall effect on permeability is complex and depends on the balance with lipophilicity. Sometimes, urea-containing drugs exhibit poor pharmacokinetic properties due to solubility or permeability issues, which necessitates further chemical modification.[1]

  • Metabolism: The urea linkage itself is generally stable to metabolic degradation. Metabolism of urea-containing drugs often occurs on the substituent groups. For instance, in the case of the antineoplastic agent 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene, metabolism involves N-dealkylation and hydroxylation of the tert-butyl group.[6]

Table 1: Hypothetical Comparison of Pharmacokinetic Parameters

Pharmacokinetic ParameterDrug without MoietyDrug with Bis(2-methoxyethyl)ureido MoietyRationale for Predicted Change
Oral Bioavailability (F%) VariablePotentially IncreasedEnhanced metabolic stability in the gut and modulated permeability due to the balance of polar and lipophilic characteristics.[3]
Metabolic Clearance (CL) HigherPotentially LowerSteric shielding of metabolically labile sites adjacent to the moiety, similar to 2'-O-MOE modifications.[2]
Volume of Distribution (Vd) LowerPotentially HigherIncreased lipophilicity and plasma protein binding from the methoxyethyl groups may lead to broader tissue distribution.[2][4]
Half-life (t½) ShorterPotentially LongerA decrease in metabolic clearance would likely result in a longer elimination half-life.
Major Metabolites Dependent on parent structureMay show metabolites resulting from O-demethylation or oxidation of the ethyl chains.The methoxyethyl groups introduce new potential sites for metabolism.[7]

Experimental Protocols for Comparative Pharmacokinetic Analysis

To empirically determine the influence of the bis(2-methoxyethyl)ureido moiety, a series of in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such a comparative study.

G cluster_workflow Pharmacokinetic Experimental Workflow start Synthesize Drug Analogs (With and Without Moiety) in_vitro In Vitro ADME Assays (Metabolic Stability, Permeability) start->in_vitro in_vivo In Vivo Pharmacokinetic Study (Rodent Model) in_vitro->in_vivo Select promising candidates bioanalysis Bioanalysis of Samples (LC-MS/MS) in_vivo->bioanalysis pk_modeling Pharmacokinetic Modeling (Data Analysis) bioanalysis->pk_modeling met_id Metabolite Identification bioanalysis->met_id conclusion Comparative Assessment of PK Profiles pk_modeling->conclusion met_id->conclusion

Caption: A generalized workflow for the comparative pharmacokinetic evaluation of drug analogs.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the intrinsic clearance of the drug with and without the bis(2-methoxyethyl)ureido moiety.

Materials:

  • Test compounds (with and without the moiety)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Corning Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin or other appropriate compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO), keeping the final solvent concentration in the incubation below 0.5%.[8]

  • In a 96-well plate, add the phosphate buffer, HLM (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent drug.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) of the drug with and without the moiety.[9][10]

Materials:

  • Test compounds

  • Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for oral)

  • Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

  • Dosing syringes and gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast the rats overnight before dosing.

  • Divide the rats into groups for intravenous (IV) and oral (PO) administration of each compound.

  • For the IV group, administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

  • For the PO group, administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples (approximately 0.1 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract the drug from the plasma samples (e.g., by protein precipitation with acetonitrile) and quantify the drug concentration using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of the drug with and without the moiety in plasma and urine samples from the in vivo study.[11][12]

Materials:

  • Plasma and urine samples from the in vivo study

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system

  • Metabolite identification software

Procedure:

  • Pool plasma samples from the later time points of the in vivo study.

  • Extract the drug and its metabolites from the biological matrix.

  • Analyze the extracts using LC-MS/MS in full scan and data-dependent MS/MS modes.

  • Process the data using metabolite identification software to search for potential biotransformations (e.g., oxidation, demethylation, glucuronidation) compared to the parent drug's mass and fragmentation pattern.

  • Compare the metabolite profiles of the drug with and without the bis(2-methoxyethyl)ureido moiety to understand how this group influences the metabolic pathways.

Conclusion

The incorporation of a bis(2-methoxyethyl)ureido moiety into a drug candidate represents a rational strategy for modulating its pharmacokinetic profile. Based on inferences from structurally related compounds, this moiety has the potential to enhance metabolic stability, improve oral bioavailability, and alter tissue distribution. The interplay between the hydrogen-bonding capacity of the urea core and the lipophilic, flexible nature of the methoxyethyl side chains provides a powerful tool for fine-tuning a molecule's ADME properties. The experimental protocols detailed in this guide offer a comprehensive framework for empirically validating these hypotheses and making data-driven decisions in the drug development process. By understanding and strategically applying such chemical modifications, researchers can more effectively design drug candidates with optimized pharmacokinetic characteristics, ultimately increasing the probability of clinical success.

References

  • Geary, R. S., et al. (1999). Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 834-842. [Link]

  • Geary, R. S., et al. (2001). Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. The Journal of Pharmacology and Experimental Therapeutics, 296(3), 898-904. [Link]

  • Purohit, A., et al. (2004). Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents. British Journal of Cancer, 90(5), 1084-1091. [Link]

  • Showell, G. A., & Mills, J. S. (2003). Urea in medicinal chemistry: a new role for an old molecule. Drug Discovery Today, 8(12), 551-556. [Link]

  • MDPI. (2023). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]

  • Daniel, J. W., et al. (1988). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Toxicology and Applied Pharmacology, 96(2), 247-255. [Link]

  • Geary, R. S., et al. (2015). Pharmacokinetic/Pharmacodynamic Properties of Phosphorothioate 2′-O-(2-Methoxyethyl)-Modified Antisense Oligonucleotides in Animals and Man. Nucleic Acid Therapeutics, 25(4), 177-189. [Link]

  • Al-Hadiya, Z. H. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 21(1), 84. [Link]

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100720. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Palyulin, V. A., et al. (2000). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Journal of Medicinal Chemistry, 43(15), 2921-2931. [Link]

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  • Li, A. P. (2006). In Vitro Evaluation of Metabolic Drug–Drug Interactions: Concepts and Practice. In Evaluation of Drug-Drug Interactions. John Wiley & Sons, Inc. [Link]

  • Geary, R. S., et al. (1999). Pharmacokinetic Properties of 2′-O-(2-Methoxyethyl)-Modified Oligonucleotide Analogs in Rats. The Journal of Pharmacology and Experimental Therapeutics, 290(2), 834-842. [Link]

  • Saturnino, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 1013372. [Link]

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  • Alsubaihi, Y., et al. (n.d.).
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl Chloride

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can utilize our compounds with the highest degree of safety and efficacy. Th...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can utilize our compounds with the highest degree of safety and efficacy. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride, grounded in established safety principles and regulatory compliance.

The core principle of this guide is risk mitigation through a deep understanding of the compound's chemical nature. The presence of the sulfonyl chloride functional group dictates the primary handling and disposal considerations, as this group is highly reactive, particularly with nucleophiles such as water.[1][2]

Hazard Identification and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the risks. 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride is classified with several hazards that necessitate careful handling.[3] The primary risk stems from the sulfonyl chloride moiety, which readily hydrolyzes upon contact with moisture to form the corresponding sulfonic acid and corrosive hydrochloric acid.[2][4] This reaction is often exothermic, adding another layer of potential hazard.[5]

Table 1: Hazard Classification

Hazard Class GHS Code Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[3]
Skin Irritation H315 Causes skin irritation.[3]
Eye Irritation H319 Causes serious eye irritation.[3]
Respiratory Irritation H335 May cause respiratory irritation.[3]

| Corrosivity (from hydrolysis) | H314 (implied) | Sulfonyl chlorides as a class cause severe skin burns and eye damage due to hydrolysis.[6][7][8] |

This reactivity profile mandates that all disposal procedures are designed to prevent uncontrolled reactions and ensure the safe containment of both the parent compound and its potential degradation products.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable standard for mitigating exposure risks.[9]

Table 2: Required Personal Protective Equipment

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[6][10] Protects against splashes of the chemical and its corrosive byproducts, which can cause serious eye damage.[6][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Prevents skin contact, which can cause irritation and burns.[3][6]
Body Protection A flame-retardant lab coat. Protects against spills and splashes on clothing and skin.[9]

| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | All handling and disposal steps should be performed in a fume hood to prevent inhalation of dust or vapors.[9][12][13] |

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[3] Under no circumstances should it be disposed of down the drain or in regular solid waste.[14][15][16]

Step 1: Waste Segregation and Collection

All waste streams containing 4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride must be segregated at the point of generation.[17] This includes:

  • Unused or Excess Reagent: The pure, unreacted solid.

  • Contaminated Labware: Spatulas, weigh boats, pipette tips, etc.

  • Contaminated PPE: Gloves or other disposable PPE that have come into direct contact with the compound.

  • Reaction Residues: Any residual material from a reaction vessel.

Step 2: Containerization and Labeling

Proper containment is critical to prevent accidental exposure and environmental release.

  • Select an Appropriate Container: Use a clearly marked, dedicated hazardous waste container. The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene - HDPE - bottle) and have a screw-top cap that can be securely sealed.[15][16]

  • Label Correctly: The container must be labeled with a "Hazardous Waste" tag.[15] The label must include the full chemical name: "4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride" and list all constituents if it is a mixed waste stream.[15] Do not use abbreviations or chemical formulas.[15]

  • Keep Closed: The waste container must be kept closed at all times, except when adding waste.[15][16] This prevents the release of vapors and minimizes the risk of hydrolysis from atmospheric moisture.[7]

Step 3: Management of Residual Quantities (Quenching)

For trace amounts of residue on glassware or spatulas, a controlled quenching (neutralization) step can be performed as a final cleaning measure before the glassware is washed. This must be done with extreme caution in a chemical fume hood.

Protocol for Quenching Residuals:

  • Prepare a cold solution of a weak base, such as 5-10% aqueous sodium bicarbonate.

  • Slowly and carefully rinse the item with the residual compound into the basic solution with stirring. Be prepared for some gas evolution (CO2) and potential heat generation.

  • The slow addition to a large excess of a weak base neutralizes the hydrochloric acid as it is formed during hydrolysis.

  • Once the reaction has ceased, the resulting aqueous solution can typically be disposed of as aqueous chemical waste, following your institution's specific guidelines.

Note: This quenching procedure is only for trace residual amounts. Bulk quantities must be disposed of as solid hazardous waste as described in Step 2.

Step 4: Final Disposal

All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][15][18] Follow your organization's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

DisposalWorkflow start Waste Generation Point (Fume Hood) waste_type Identify Waste Type start->waste_type bulk Bulk / Unused Solid waste_type->bulk > 1 gram contaminated_solid Contaminated Solids (Gloves, Weigh Boats) waste_type->contaminated_solid Solid Items residual Trace Residuals (on Glassware) waste_type->residual Trace Amount container Collect in Labeled Hazardous Waste Container (Solid Waste Stream) bulk->container contaminated_solid->container quench Controlled Quenching (in Fume Hood with Base) residual->quench pickup Arrange for EHS Hazardous Waste Pickup container->pickup aqueous_waste Collect in Labeled Aqueous Waste Container quench->aqueous_waste aqueous_waste->pickup

Caption: Decision workflow for the proper disposal of the compound.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their consequences.

Small-Scale Spill Response (Inside a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered.

  • Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[19] DO NOT USE WATER or combustible materials like paper towels directly on the spill.[19]

  • Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[11][19]

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., sodium bicarbonate), followed by a standard cleaning agent. Dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][11][20]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention.[6][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][10][20]

By adhering to these rigorous protocols, you ensure a safe laboratory environment, protect yourself and your colleagues, and maintain compliance with environmental regulations. Trust in these procedures is built upon the foundational principles of chemical reactivity and risk management.

References

  • Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
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  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Furan-2-sulfonyl chloride.
  • TCI Chemicals. (2025, June 12). p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Isobutanesulfonyl chloride.
  • Fisher Scientific. (2024, February 7). 4-Acetamidobenzenesulfonyl chloride - SAFETY DATA SHEET.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). SAFETY DATA SHEET - Benzenesulfonyl Chloride.
  • CymitQuimica. (2023, October 11). SAFETY DATA SHEET - 4-[3,3-Bis-(2-methoxy-ethyl)-ureido]benzenesulfonyl chloride.
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  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Quora. (2017, June 11). Why will sulfonic acid chlorides not react with water?.
  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride
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4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride
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